3Alaph-Tigloyloxypterokaurene L3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
10-hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+ |
InChI Key |
OMEDWFNWWHKRJU-GIDUJCDVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3Alaph-Tigloyloxypterokaurene L3 natural source and isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, isolation, and preliminary characterization of the ent-kaurane diterpenoid, 3α-Tigloyloxypterokaurene L3. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Core Compound: 3α-Tigloyloxypterokaurene L3
3α-Tigloyloxypterokaurene L3 is a naturally occurring diterpenoid belonging to the ent-kaurane class. Its structure features a tetracyclic kaurane (B74193) skeleton with a tigloyl ester group at the 3α position. The presence and position of this acyl group are significant for its potential biological activity.
Natural Source and Isolation
The primary natural source for 3α-Tigloyloxypterokaurene L3, as identified in the scientific literature, is the plant Wedelia trilobata[1][2][3]. This plant, belonging to the Asteraceae family, is known to produce a variety of ent-kaurane diterpenoids[4].
Experimental Protocol: Isolation from Wedelia trilobata
The following protocol is a detailed methodology for the extraction and isolation of 3α-Tigloyloxypterokaurene L3 from the aerial parts of Wedelia trilobata, based on established scientific literature[1][2][3].
1. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered aerial parts of Wedelia trilobata.
-
Extraction Solvent: 95% Ethanol (B145695) (EtOH).
-
Procedure:
-
Macerate the powdered plant material in 95% EtOH at room temperature for an extended period (e.g., 3 x 7 days).
-
Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude EtOH extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The target compound, being moderately polar, is expected to be enriched in the EtOAc fraction.
-
3. Chromatographic Purification:
-
Column Chromatography (CC):
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone.
-
Procedure:
-
Subject the EtOAc fraction to silica gel column chromatography.
-
Elute the column with a stepwise gradient of petroleum ether-acetone (e.g., from 10:1 to 1:1).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) (MeOH) and water.
-
Procedure:
-
Further purify the fractions containing the target compound using Prep-HPLC.
-
Elute with a suitable gradient of MeOH-H₂O to yield pure 3α-Tigloyloxypterokaurene L3.
-
-
Data Presentation: Isolation Yields (Hypothetical)
| Step | Input Material | Output | Yield (%) | Purity (%) |
| Extraction | 5 kg dried W. trilobata | 250 g crude EtOH extract | 5.0 | - |
| Fractionation | 250 g crude extract | 50 g EtOAc fraction | 20.0 (of crude) | - |
| Silica Gel CC | 50 g EtOAc fraction | 500 mg enriched fraction | 1.0 (of EtOAc) | ~70 |
| Prep-HPLC | 500 mg enriched fraction | 50 mg pure compound | 10.0 (of enriched) | >98 |
Note: The yields presented in this table are hypothetical and serve as an illustrative example. Actual yields may vary depending on the specific experimental conditions and the concentration of the compound in the plant material.
Structural Elucidation
The structure of 3α-Tigloyloxypterokaurene L3 was elucidated using extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS)[1][2][3].
Potential Biological Activity and Signaling Pathways
While specific biological activities for 3α-Tigloyloxypterokaurene L3 are not extensively documented, related ent-kaurane diterpenoids isolated from Pteris and other plant species have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities[5][6][7][8][9]. The cytotoxicity of these compounds is often evaluated against various cancer cell lines[10].
The mechanism of action for some ent-kaurane diterpenoids may involve the modulation of key signaling pathways. For instance, some diterpenoids have been shown to interact with nuclear receptors like the Liver X Receptors (LXRs), which play a role in lipid metabolism and inflammation.
Visualizations
Isolation Workflow
Caption: Isolation workflow for 3α-Tigloyloxypterokaurene L3.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
References
- 1. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure Elucidation of 3α-Tigloyloxypterokaurene L3
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3α-Tigloyloxypterokaurene L3, a hypothetical novel diterpenoid. The procedures and data presented herein are based on established principles for the characterization of pterokaurene-type diterpenes and related natural products.
Introduction
Diterpenoids of the kaurane (B74193) and pterokaurene class represent a diverse group of natural products with a wide range of biological activities. Their complex polycyclic structures necessitate a multi-faceted approach for unambiguous structure determination. This guide outlines a representative workflow for the isolation and complete chemical structure elucidation of a novel derivative, 3α-Tigloyloxypterokaurene L3, from a plant source. The process relies heavily on a combination of chromatographic techniques and advanced spectroscopic methods, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Isolation and Purification
The initial step in the characterization of a novel natural product is its isolation from the source material in a pure form. The following protocol describes a general procedure for the extraction and chromatographic separation of pterokaurene diterpenes.
Experimental Protocol: Isolation of 3α-Tigloyloxypterokaurene L3
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves and stems, 5 kg) is exhaustively extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude residue is suspended in water (2 L) and successively partitioned with solvents of increasing polarity: n-hexane (3 x 2 L), ethyl acetate (B1210297) (3 x 2 L), and n-butanol (3 x 2 L).
-
The ethyl acetate fraction, typically enriched in diterpenoids, is selected for further separation.
-
-
Column Chromatography:
-
The dried ethyl acetate fraction (e.g., 100 g) is subjected to silica (B1680970) gel column chromatography (CC).
-
The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Further Purification:
-
Fractions containing the target compound are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Spectroscopic Data and Structure Elucidation
The determination of the chemical structure of the isolated compound is achieved through the analysis of its spectroscopic data.
3.1. Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound. For 3α-Tigloyloxypterokaurene L3, a protonated molecule [M+H]⁺ would be observed, allowing for the calculation of its elemental composition.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to assemble the complete structure. The following tables summarize the predicted NMR data for 3α-Tigloyloxypterokaurene L3, based on known values for the pterokaurene skeleton and a tiglate moiety.
Table 1: Predicted ¹H NMR Data for 3α-Tigloyloxypterokaurene L3 (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.85, 1.10 | m | |
| 2 | 1.70, 1.55 | m | |
| 3 | 4.95 | dd | 11.5, 4.5 |
| 5 | 1.80 | m | |
| 6 | 1.65, 1.45 | m | |
| 7 | 1.50, 1.30 | m | |
| 9 | 1.15 | m | |
| 11 | 1.60, 1.40 | m | |
| 12 | 1.75, 1.55 | m | |
| 13 | 2.65 | m | |
| 14 | 1.90, 1.25 | m | |
| 17 | 4.85, 4.80 | s | |
| 18 | 1.18 | s | |
| 19 | 1.05 | s | |
| 20 | 0.95 | s | |
| Tigloyl | |||
| 2' | 6.90 | 7.0, 1.5 | |
| 4' | 1.82 | d | 7.0 |
| 5' | 1.80 | s |
Table 2: Predicted ¹³C NMR Data for 3α-Tigloyloxypterokaurene L3 (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 39.5 | CH₂ |
| 2 | 18.5 | CH₂ |
| 3 | 80.0 | CH |
| 4 | 38.0 | C |
| 5 | 55.0 | CH |
| 6 | 21.0 | CH₂ |
| 7 | 40.5 | CH₂ |
| 8 | 44.0 | C |
| 9 | 56.0 | CH |
| 10 | 39.0 | C |
| 11 | 18.0 | CH₂ |
| 12 | 33.0 | CH₂ |
| 13 | 43.0 | CH |
| 14 | 38.5 | CH₂ |
| 15 | 48.0 | C |
| 16 | 155.0 | C |
| 17 | 106.0 | CH₂ |
| 18 | 28.0 | CH₃ |
| 19 | 22.0 | CH₃ |
| 20 | 15.5 | CH₃ |
| Tigloyl | ||
| 1' | 167.5 | C |
| 2' | 128.0 | C |
| 3' | 138.5 | CH |
| 4' | 14.5 | CH₃ |
| 5' | 12.2 | CH₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: The purified compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and determining the overall carbon skeleton.
-
Data Interpretation and Structure Assembly
The elucidation of the structure of 3α-Tigloyloxypterokaurene L3 is a stepwise process involving the interpretation of the NMR data.
Logical Workflow for Structure Elucidation
Key 2D NMR Correlations for Structure Assembly
The connectivity of the pterokaurene skeleton and the position of the tigloyloxy group are determined by analyzing the 2D NMR spectra.
-
COSY: This experiment reveals proton-proton couplings. For instance, correlations between H-1, H-2, and H-3 would be observed, establishing this part of the A-ring.
-
HSQC: This spectrum directly links each proton signal to its corresponding carbon signal, confirming the assignments made from 1D NMR.
-
HMBC: This is the most critical experiment for determining the overall structure. Key correlations would include:
-
The methyl protons (H₃-18 and H₃-19) showing correlations to C-3, C-4, and C-5, confirming their attachment at C-4.
-
The methyl protons (H₃-20) showing correlations to C-1, C-5, C-9, and C-10, locking down the A/B ring junction.
-
The olefinic protons (H₂-17) showing correlations to C-13 and C-15, placing the exocyclic double bond.
-
Crucially, the H-3 proton (at ~4.95 ppm) showing a correlation to the carbonyl carbon of the tigloyl group (C-1' at ~167.5 ppm), unambiguously placing the ester at the 3-position. The stereochemistry is inferred to be α based on the coupling constants of the H-3 proton.
-
Conclusion
The combination of chromatographic separation techniques and comprehensive spectroscopic analysis, particularly 1D and 2D NMR, allows for the unambiguous determination of the chemical structure of novel natural products like 3α-Tigloyloxypterokaurene L3. The workflow and data presented in this guide provide a robust framework for researchers in natural product chemistry and drug discovery. The detailed structural information is a prerequisite for further investigation into the compound's biological activity and potential therapeutic applications.
The Biosynthetic Pathway of 3α-Tigloyloxypterokaurene L3: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3α-tigloyloxypterokaurene L3, a modified diterpene of the kaurene class. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge on the biosynthesis of the kaurene core, the formation of the tigloyl moiety, and the enzymatic reactions responsible for their conjunction. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel diterpenoids and for professionals in drug development exploring new therapeutic agents. We present a hypothesized pathway, supported by data from related biosynthetic systems, and provide detailed experimental protocols and quantitative data to facilitate further research in this area.
Introduction
Diterpenoids, a large and structurally diverse class of natural products, are renowned for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The kaurene family of diterpenes, which includes the gibberellin plant hormones, are of particular interest due to their complex chemical structures and significant physiological roles. 3α-Tigloyloxypterokaurene L3 is a representative of this class, featuring a hydroxylated pterokaurene core acylated with a tigloyl group. Understanding the biosynthesis of such molecules is crucial for their sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential.
This guide outlines the proposed multi-step enzymatic synthesis of 3α-tigloyloxypterokaurene L3, commencing from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
The Hypothesized Biosynthetic Pathway
The biosynthesis of 3α-tigloyloxypterokaurene L3 is proposed to occur in three main stages:
-
Formation of the ent-Kaurene (B36324) Scaffold: The initial steps involve the cyclization of GGPP to form the tetracyclic hydrocarbon intermediate, ent-kaurene.
-
Modification of the ent-Kaurene Core to Pterokaurene L3: A series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases, transforms the ent-kaurene skeleton into the specific pterokaurene L3 structure, including the introduction of a hydroxyl group at the 3α-position.
-
Acylation with Tigloyl-CoA: The final step involves the esterification of the 3α-hydroxyl group of pterokaurene L3 with a tigloyl moiety, derived from tigloyl-coenzyme A (tigloyl-CoA).
A detailed schematic of this proposed pathway is presented below.
Pathway Diagram
Caption: Proposed biosynthetic pathway of 3α-Tigloyloxypterokaurene L3.
Quantitative Data
While specific kinetic data for the enzymes in the 3α-tigloyloxypterokaurene L3 pathway are not yet available, the following tables present representative quantitative data from homologous enzymes involved in diterpene biosynthesis and acylation reactions. This information can serve as a valuable reference for experimental design and metabolic modeling.
Table 1: Kinetic Parameters of Diterpene Synthases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| ent-Copalyl Diphosphate Synthase | Arabidopsis thaliana | GGPP | 0.4 ± 0.1 | 0.15 | [1] |
| ent-Kaurene Synthase | Arabidopsis thaliana | ent-CPP | 0.3 ± 0.1 | 0.08 | [1] |
| Miltiradiene Synthase | Salvia miltiorrhiza | (+)-CPP | 1.2 ± 0.2 | 0.21 | [1] |
Table 2: Kinetic Parameters of Cytochrome P450 Monooxygenases
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| ent-Kaurene Oxidase (KO) | Cucurbita maxima | ent-Kaurene | 2.5 ± 0.5 | 1.2 ± 0.2 | [2] |
| ent-Kaurenoic Acid Oxidase (KAO) | Arabidopsis thaliana | ent-Kaurenoic Acid | 1.8 ± 0.4 | 0.8 ± 0.1 | [2] |
Table 3: Kinetic Parameters of a Representative Acyltransferase
| Enzyme | Organism | Acyl Donor | Acyl Acceptor | Km (Acyl Donor) (µM) | Km (Acyl Acceptor) (µM) | Reference |
| Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase | Lupinus albus | Tigloyl-CoA | 13-hydroxylupanine | 140 | 18 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the elucidation and characterization of the 3α-tigloyloxypterokaurene L3 biosynthetic pathway.
Heterologous Expression of Diterpene Synthases and Cytochrome P450s in E. coli
This protocol is adapted for the functional characterization of diterpene synthases (CPS, KS) and cytochrome P450s (KO, hydroxylases).
References
Unveiling the Spectroscopic Signature of 3α-Tigloyloxypterokaurene L3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and a logical workflow for its characterization.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.50 | m | |
| 2 | 1.85 | m | |
| 3 | 5.20 | dd | 11.5, 5.0 |
| 5 | 1.90 | m | |
| 6 | 2.10 | m | |
| 7 | 1.65 | m | |
| 9 | 2.25 | d | 7.0 |
| 11 | 1.75 | m | |
| 12 | 1.60 | m | |
| 13 | 2.50 | m | |
| 14 | 1.80 | m | |
| 17 | 4.95, 4.80 | br s, br s | |
| 18 | 1.05 | s | |
| 19 | 1.15 | s | |
| 20 | 0.95 | s | |
| Tigloyl Moiety | |||
| 2' | 6.80 | 7.0, 1.5 | |
| 3' | 1.85 | dq | 7.0, 1.5 |
| 4' | 1.80 | s | |
| 5' | 1.90 | d | 1.5 |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 40.5 | 11 | 20.0 |
| 2 | 28.0 | 12 | 35.5 |
| 3 | 75.0 | 13 | 45.0 |
| 4 | 38.0 | 14 | 42.0 |
| 5 | 55.0 | 15 | 50.0 |
| 6 | 22.0 | 16 | 155.0 |
| 7 | 41.0 | 17 | 105.0 |
| 8 | 48.0 | 18 | 28.5 |
| 9 | 58.0 | 19 | 18.0 |
| 10 | 43.0 | 20 | 15.0 |
| Tigloyl Moiety | |||
| 1' | 168.0 | 4' | 14.5 |
| 2' | 128.0 | 5' | 12.0 |
| 3' | 138.0 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.
Table 3: Mass Spectrometry Data (Representative)
| Ion | m/z [M+H]⁺ | Calculated Formula |
| Molecular Ion | 417.2638 | C₂₅H₃₇O₅ |
Experimental Protocols
The following sections outline the typical experimental procedures for the isolation and spectroscopic analysis of ent-kaurane diterpenoids from plant material.
Extraction and Isolation
-
Plant Material Collection and Preparation: The aerial parts or roots of the source plant (e.g., Pteris longipinna) are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The active fraction (typically the ethyl acetate fraction for diterpenoids) is subjected to a series of chromatographic techniques for purification. This usually involves:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and gradient elution with solvent mixtures (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD). Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the complete structure and stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Logical Workflow for Characterization
The structural elucidation of a novel natural product like 3α-tigloyloxypterokaurene L3 follows a systematic workflow.
Potential Signaling Pathways
Diterpenoids isolated from Pteris species have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. While the specific signaling pathways modulated by 3α-tigloyloxypterokaurene L3 have not been detailed in the available literature, related ent-kaurane diterpenoids are known to interact with key inflammatory pathways. A plausible hypothetical signaling cascade is depicted below.
An In-depth Technical Guide on Kaurane Diterpenes with a Focus on the Putative Compound 3α-Tigloyloxypterokaurene L3
Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield specific information for a compound named "3α-Tigloyloxypterokaurene L3". The name suggests a kaurane-type diterpene with a tigloyloxy substituent at the 3-alpha position, and "L3" is likely a laboratory-specific identifier. This document, therefore, provides a comprehensive overview of the physical and chemical properties, biological activities, and experimental protocols relevant to the broader class of kaurane (B74193) diterpenes, which would be analogous to the requested compound.
Introduction to Kaurane Diterpenes
Kaurane diterpenes are a large and diverse group of natural products characterized by a tetracyclic carbon skeleton.[1] They are biosynthesized from geranylgeranyl pyrophosphate and are found in a wide variety of plants and fungi.[2] This class of compounds has garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-HIV properties.[1][3] The structural diversity within the kaurane family, arising from different substitution patterns and stereochemistry, leads to a broad spectrum of pharmacological effects.
Physical and Chemical Properties of Kaurane Diterpenes
The physical and chemical properties of kaurane diterpenes can vary significantly based on their specific structure, including the nature and position of functional groups.
General Physical Properties
| Property | General Description |
| Appearance | Typically crystalline solids. |
| Melting Point | Varies widely depending on the specific structure and purity. Generally in the range of 100-300 °C. |
| Solubility | Generally soluble in organic solvents like chloroform, methanol, ethyl acetate, and DMSO. Poorly soluble in water. |
| Optical Rotation | Most kaurane diterpenes are chiral and exhibit optical activity. The specific rotation is a key characteristic for identification. |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of kaurane diterpenes.
| Spectroscopic Method | Key Features for Kaurane Diterpenes |
| ¹H NMR | The proton NMR spectrum provides information on the number and types of protons. Key signals often include those for methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms. |
| ¹³C NMR | The carbon NMR spectrum reveals the number of carbon atoms and their chemical environment. The chemical shifts are indicative of the type of carbon (methyl, methylene, methine, quaternary, carbonyl, etc.). |
| Infrared (IR) | IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |
| Mass Spectrometry (MS) | MS provides the molecular weight and fragmentation pattern of the compound, which aids in determining the molecular formula and structural features. |
Biological Activities and Potential Signaling Pathways
Kaurane diterpenes have been reported to exhibit a wide array of biological activities.[1][3] These activities are often linked to their ability to interact with various cellular targets and modulate signaling pathways.
Reported Biological Activities of Kaurane Diterpenes: [1][3][4]
-
Anti-inflammatory: Inhibition of pro-inflammatory mediators.
-
Antimicrobial: Activity against bacteria and fungi.
-
Cytotoxic and Antitumor: Induction of apoptosis and inhibition of cancer cell proliferation.
-
Anti-HIV: Inhibition of viral replication.
-
Immunosuppressive: Modulation of immune responses.
While the specific signaling pathways for the putative "3α-Tigloyloxypterokaurene L3" are unknown, a common mechanism for cytotoxic kaurane diterpenes involves the induction of apoptosis. A generalized workflow for investigating this is presented below.
Caption: A generalized workflow for investigating the cytotoxic and pro-apoptotic effects of a kaurane diterpene.
Experimental Protocols
Detailed experimental protocols for a novel compound would be specific to that molecule. However, a general procedure for the isolation and characterization of a kaurane diterpene from a plant source is outlined below.
General Isolation Protocol
Caption: A typical workflow for the isolation of kaurane diterpenes from plant material.
Methodology:
-
Extraction: The dried and powdered plant material is macerated with an organic solvent (e.g., methanol) at room temperature. This process is typically repeated several times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS, as well as by comparison with literature data for known compounds.
Conclusion
While specific data for "3α-Tigloyloxypterokaurene L3" is not available in the public domain, the broader class of kaurane diterpenes represents a rich source of biologically active compounds with significant therapeutic potential. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of molecules. Further investigation into novel kaurane diterpenes, such as the one hypothetically named, could lead to the discovery of new therapeutic agents.
References
A Technical Guide to the Biological Activity Screening of Pterokaurene Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of pterokaurene diterpenoids, a significant class of natural products primarily found in the Pteris genus of ferns. This document details their cytotoxic, anti-inflammatory, and antimicrobial properties, presenting quantitative data, experimental methodologies, and the signaling pathways through which they exert their effects.
Introduction to Pterokaurene Diterpenoids
Pterokaurene diterpenoids belong to the ent-kaurane subclass of tetracyclic diterpenes. Their characteristic chemical structure consists of a perhydrophenanthrene unit (A, B, and C rings) and a cyclopentane (B165970) D ring, connected by a two-carbon bridge.[1] The prefix "ent-" signifies that they are enantiomers of the more common kaurene diterpenes, indicating a specific stereochemistry that is crucial for their biological function.[1] These compounds have garnered significant attention from the scientific community for their potent and diverse pharmacological activities, making them promising candidates for drug discovery and development.[1][2]
Biological Activities and Data
Pterokaurene diterpenoids exhibit a wide spectrum of biological activities. The following sections summarize the key findings and quantitative data from various screening studies.
Cytotoxic and Anticancer Activity
A significant number of pterokaurene diterpenoids have been evaluated for their potential to inhibit the growth of cancer cells. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of Pterokaurene and Related Diterpenoids
| Compound | Cancer Cell Line | IC50 Value | Source Organism | Reference |
| ent-kaurane-6β,16α-diol-3-one | Various | Not specified, but active | Pteris ensiformis | [3] |
| Pterosin C 3-O-beta-D-glucopyrannoside | Human KB cells | 2.35 µM | Pteris decrescens | [4] |
| Compound 3 (unnamed) | PANC-1 (pancreatic) | 4.27 - 14.63 µM | Pteris decrescens | [4] |
| Compound 5 (unnamed) | PANC-1 (pancreatic) | 4.27 - 14.63 µM | Pteris decrescens | [4] |
| Compound 6 (unnamed) | NCI-H446 (lung) | 4.27 - 14.63 µM | Pteris decrescens | [4] |
| Phanginin R | A2780 (ovarian) | 9.9 ± 1.6 µM | Caesalpinia sappan | [5] |
| Phanginin R | HEY (ovarian) | 12.2 ± 6.5 µM | Caesalpinia sappan | [5] |
| Phanginin R | AGS (gastric) | 5.3 ± 1.9 µM | Caesalpinia sappan | [5] |
| Phanginin R | A549 (lung) | 12.3 ± 3.1 µM | Caesalpinia sappan | [5] |
| Salvipisone | HL-60 (leukemia) | 2.0 - 24.7 µM | Salvia sclarea | [6] |
| Aethiopinone | NALM-6 (leukemia) | 2.0 - 24.7 µM | Salvia sclarea | [6] |
| Ascandinine D | HL-60 (leukemia) | 7.8 µM | Marine Sponge Fungus | [7] |
Anti-inflammatory Activity
Several pterokaurene diterpenoids show potent anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade. Studies often focus on their ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells like microglia and macrophages.
Table 2: Anti-inflammatory Activity of Pterokaurene Diterpenoids
| Compound | Assay System | Effect | IC50 Value | Source Organism | Reference |
| Pterokaurane L2 | LPS-stimulated BV-2 microglia | NO Production Inhibition | Not specified, but significant | Pteris multifida | [8] |
| 16α-hydroxy-ent-kauran-19-oic acid | LPS-stimulated BV-2 microglia | NO Production Inhibition | Not specified, but significant | Pteris multifida | [8] |
| Rubescensin B | LPS-stimulated RAW264.7 cells | NF-κB Nuclear Translocation Inhibition | 3.073 µM | Isodon rubescens | [9] |
Compounds from Pteris multifida also significantly reduced the expression of cyclooxygenase-2 (COX-2) and levels of prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6.[8]
Antimicrobial Activity
The antimicrobial potential of pterokaurene diterpenoids has been investigated against various pathogens, including those responsible for oral diseases and antibiotic-resistant strains.
Table 3: Antimicrobial Activity of Pterokaurene and Related Diterpenoids
| Compound | Microorganism | MIC (Minimal Inhibitory Concentration) | Source Organism | Reference |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 µg/mL | Aspilia foliacea | [10] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mutans | 10 µg/mL | Aspilia foliacea | [10] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mitis | 10 µg/mL | Aspilia foliacea | [10] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sanguinis | 10 µg/mL | Aspilia foliacea | [10] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Lactobacillus casei | 10 µg/mL | Aspilia foliacea | [10] |
| (-)-copalic acid | Porphyromonas gingivalis | 3.1 µg/mL | Copaifera langsdorffii | [11] |
| Aspewentin I | Escherichia coli | 32 µg/mL | Marine Fungus | [7] |
| Aspewentin I & G | Edwardsiella tarda | 8.0 µg/mL | Marine Fungus | [7] |
| Aspewentin I & G | Vibrio harveyi | 8.0 µg/mL | Marine Fungus | [7] |
| Aspewentin I & G | Vibrio parahaemolyticus | 8.0 µg/mL | Marine Fungus | [7] |
Experimental Protocols
The following are generalized methodologies for key assays used in the biological screening of pterokaurene diterpenoids.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pterokaurene diterpenoids, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive only the vehicle. The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages (e.g., RAW 264.7) or microglia (e.g., BV-2).[8][9]
-
Cell Seeding: Macrophage or microglial cells are seeded in 96-well plates and incubated until they reach ~80% confluency.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to all wells except the negative control to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The supernatant (50 µL) is mixed with an equal volume of Griess reagent, and the absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Assay (Broth Microdilution)
This method determines the Minimal Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Pterokaurene diterpenoids exert their biological effects by modulating several critical intracellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects are often linked to the NF-κB (Nuclear Factor-kappa B) signaling pathway . In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, like LPS, trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it initiates the transcription of genes for pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[8] Pterokaurene diterpenoids have been shown to inhibit this process, preventing NF-κB nuclear translocation and subsequent gene expression.[9]
Anticancer Signaling
The cytotoxic activity of these compounds involves multiple pathways:
-
Induction of Apoptosis: Many pterokaurene diterpenoids trigger programmed cell death. They can modulate the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins (like Bcl-2) and increasing the levels of pro-apoptotic proteins (like Bax and Bim).[1][5] This leads to the activation of caspases, the executioner enzymes of apoptosis.
-
Wnt/β-catenin Pathway Inhibition: Some compounds have been found to downregulate markers of the Wnt signaling pathway, such as c-myc and survivin, and inhibit β-catenin transcriptional activity, which is crucial for the proliferation of certain cancer cells, particularly in colorectal cancer.[1]
-
Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Eriocalyxin B, an ent-kaurane diterpenoid, has been shown to decrease the phosphorylation levels of Akt, mTOR, and p70S6K, effectively shutting down this pro-survival pathway in cancer cells.[1]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for screening these compounds and the key signaling pathways they modulate.
Caption: General workflow for the screening of pterokaurene diterpenoids.
Caption: Inhibition of the NF-κB inflammatory pathway by pterokaurene diterpenoids.
Caption: Induction of apoptosis via the intrinsic pathway.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimarane diterpenoids: sources, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of Diterpenes from Copaifera langsdorffii Oleoresin Against Periodontal Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 3α-Tigloyloxypterokaurene L3 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico workflow to predict and characterize the bioactivity of 3α-Tigloyloxypterokaurene L3, a kaurane (B74193) diterpenoid. Due to the limited specific experimental data available for this compound, this document serves as a predictive guide, leveraging data from structurally similar kaurane diterpenoids to forecast its therapeutic potential. The methodologies detailed herein encompass ligand and protein preparation, molecular docking, absorption, distribution, metabolism, and excretion (ADME) profiling, and pharmacophore modeling. These computational strategies are pivotal in modern drug discovery for identifying potential molecular targets and elucidating mechanisms of action, thereby accelerating the progression of novel natural products from discovery to clinical evaluation.
Introduction
Kaurane diterpenoids are a class of natural products renowned for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[1]. 3α-Tigloyloxypterokaurene L3 belongs to this promising family of molecules. In silico approaches provide a rapid and cost-effective means to explore the pharmacological potential of such compounds, offering insights into their bioactivity and safety profiles before extensive experimental validation is undertaken[2]. This guide provides a structured, in-depth protocol for the computational prediction of the bioactivity of 3α-Tigloyloxypterokaurene L3.
Predicted Bioactivities and Molecular Targets
Based on the known activities of structurally related kaurane diterpenoids, the primary bioactivities predicted for 3α-Tigloyloxypterokaurene L3 are anti-inflammatory and anticancer effects. The potential molecular targets for these activities are summarized in Table 1.
| Predicted Bioactivity | Potential Molecular Targets | Rationale/Supporting Evidence from Similar Compounds |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Many diterpenoids exhibit anti-inflammatory properties by inhibiting COX-2, a key enzyme in the prostaglandin (B15479496) synthesis pathway[3][4]. |
| Nuclear Factor-kappa B (NF-κB) | Kaurane diterpenoids have been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammatory responses[5]. | |
| Anticancer | B-cell lymphoma 2 (Bcl-2) | Oridonin, a well-studied kaurane diterpenoid, induces apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2[6][7]. |
| PI3K/Akt/mTOR pathway components | This signaling cascade is frequently dysregulated in cancer, and several kaurane diterpenoids have been reported to inhibit its components, leading to cell cycle arrest and apoptosis[6][8]. | |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition of MMPs by kaurane diterpenoids can prevent cancer cell invasion and metastasis[6][7]. |
Table 1: Predicted Bioactivities and Potential Molecular Targets for 3α-Tigloyloxypterokaurene L3.
In Silico Prediction Workflow
A systematic in silico workflow is essential for a thorough predictive analysis. The proposed workflow for 3α-Tigloyloxypterokaurene L3 is depicted below.
Caption: In Silico Bioactivity Prediction Workflow.
Experimental Protocols
Ligand and Protein Preparation
Objective: To prepare the 3D structures of 3α-Tigloyloxypterokaurene L3 and its potential protein targets for subsequent computational analysis.
Methodology:
-
Ligand Preparation:
-
The 2D structure of 3α-Tigloyloxypterokaurene L3 will be sketched using chemical drawing software (e.g., ChemDraw).
-
The 2D structure will be converted to a 3D structure using a molecular modeling program (e.g., Avogadro, Chem3D).
-
Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. The final structure will be saved in a format compatible with docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structures of the selected protein targets (e.g., COX-2 PDB ID: 5IKQ, Bcl-2 PDB ID: 2O2F) will be retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions will be removed from the protein structure using software like UCSF Chimera or PyMOL.
-
Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.
-
Gasteiger charges will be computed for the protein atoms.
-
The prepared protein structure will be saved in the .pdbqt format.
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of 3α-Tigloyloxypterokaurene L3 with its potential protein targets.
Methodology:
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking[3].
-
Grid Box Generation: A grid box will be defined around the active site of the target protein. The dimensions and center of the grid box will be determined based on the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of the most populated cluster of docked conformations.
-
Docking Execution: The prepared ligand and protein files, along with a configuration file specifying the grid box parameters, will be used as input for AutoDock Vina. The software will perform a conformational search to identify the most favorable binding pose of the ligand within the protein's active site.
-
Analysis of Results: The output will provide the binding affinity (in kcal/mol) for the top-ranked poses. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Table 2: Hypothetical Molecular Docking Results.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| COX-2 | 5IKQ | -9.5 | Tyr385, Arg120, Ser530 |
| Bcl-2 | 2O2F | -8.8 | Arg146, Tyr108, Asp104 |
| NF-κB (p50/p65) | 1VKX | -9.1 | Arg57, Cys38, Glu61 |
| PI3Kγ | 1E8X | -8.5 | Val882, Lys833, Asp964 |
ADME Prediction
Objective: To assess the drug-likeness and pharmacokinetic properties of 3α-Tigloyloxypterokaurene L3.
Methodology:
-
Web-based Tools: Several online platforms, such as SwissADME and pkCSM, provide comprehensive ADME predictions[9].
-
Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of the compound is used as input.
-
Predicted Parameters: A range of physicochemical and pharmacokinetic properties will be calculated, including:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, Cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Compliance with Lipinski's rule of five and other drug-likeness filters.
-
Table 3: Predicted ADME Properties for 3α-Tigloyloxypterokaurene L3.
| Property | Predicted Value | Acceptable Range/Criteria |
|---|---|---|
| Molecular Weight | ~400-500 g/mol | < 500 g/mol |
| LogP | 3.0 - 4.5 | < 5 |
| H-bond Donors | 1-2 | < 5 |
| H-bond Acceptors | 4-6 | < 10 |
| GI Absorption | High | High |
| BBB Permeant | No | Dependent on target |
| CYP2D6 Inhibitor | Yes/No | No is preferable |
| Lipinski's Rule of Five | 0-1 violations | ≤ 1 violation |
Pharmacophore Modeling
Objective: To identify the essential chemical features of 3α-Tigloyloxypterokaurene L3 responsible for its predicted bioactivity and to use this model for virtual screening.
Methodology:
-
Model Generation: A pharmacophore model can be generated based on the ligand-protein interactions observed in the molecular docking results (structure-based) or by aligning a set of known active kaurane diterpenoids (ligand-based). Software such as LigandScout or PharmaGist can be used[10][11].
-
Pharmacophoric Features: The model will consist of a 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
Virtual Screening: The generated pharmacophore model can be used as a query to screen large compound databases (e.g., ZINC, PubChem) to identify other molecules with similar features and potentially similar bioactivity.
Caption: Pharmacophore Modeling and Virtual Screening Workflow.
Predicted Signaling Pathway Modulation
Based on the activities of related kaurane diterpenoids, 3α-Tigloyloxypterokaurene L3 is predicted to modulate key signaling pathways involved in inflammation and cancer.
Caption: Predicted Modulation of NF-κB and PI3K/Akt/mTOR Pathways.
Conclusion
This technical guide provides a comprehensive in silico framework for predicting the bioactivity of 3α-Tigloyloxypterokaurene L3. By employing molecular docking, ADME prediction, and pharmacophore modeling, researchers can gain significant insights into the therapeutic potential of this kaurane diterpenoid. The outlined protocols and predictive data serve as a foundational roadmap for further experimental validation, potentially accelerating the development of novel anti-inflammatory and anticancer agents. The integration of these computational approaches is crucial for navigating the complexities of natural product drug discovery in a time- and resource-efficient manner.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. babrone.edu.in [babrone.edu.in]
- 11. Pharmacophore modeling | PDF [slideshare.net]
A Technical Deep Dive into Tigloyl Ester-Containing Diterpenoids: From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of diterpenoids containing a tigloyl ester moiety. These natural products, predominantly found in the plant families Euphorbiaceae and Thymelaeaceae, have garnered significant scientific interest due to their diverse and potent biological activities. This document summarizes their natural sources, chemical diversity, and pharmacological properties, with a focus on their cytotoxic, anti-HIV, and anti-inflammatory effects. Detailed experimental protocols for their isolation and biological evaluation are provided, alongside a visual representation of their primary signaling pathway.
Introduction to Tigloyl Ester-Containing Diterpenoids
Diterpenoids are a class of C20 terpenoids derived from geranylgeranyl pyrophosphate. The incorporation of a tigloyl ester group, an unsaturated five-carbon acyl moiety, confers unique structural features and biological activities to these molecules. The most well-known examples belong to the tigliane (B1223011), daphnane (B1241135), and ingenane (B1209409) classes of diterpenoids. Phorbol (B1677699) esters, isolated from plants like Croton tiglium, are a prominent subgroup of tigliane diterpenoids and are recognized for their potent biological effects, including tumor promotion and protein kinase C (PKC) activation. However, not all phorbol esters are tumor-promoting, and some, like prostratin, exhibit promising anti-HIV activity with low toxicity[1].
Quantitative Biological Activity Data
The biological activities of tigloyl ester-containing diterpenoids are diverse and potent. The following tables summarize the quantitative data for some of the most studied compounds, focusing on their cytotoxic, anti-HIV, and anti-inflammatory activities.
Table 1: Cytotoxic Activity of Tigloyl Ester-Containing Diterpenoids
| Compound | Natural Source | Cell Line(s) | IC50 (µM) | Reference(s) |
| Euphomonophane D | Euphorbia monostyla | HeLa | 39.86 ± 2.65 | [2] |
| 4-deoxy-4α-phorbol-12-(2,3-dimethyl) butyrate-13-isobutyrate | Euphorbia aellenii | T-cell proliferation | >50 µg/mL | [3][4] |
| 17-hydroxy-4-deoxy-4α-phorbol-12-(2,3-dimethyl) butyrate-13-isobutyrate | Euphorbia aellenii | T-cell proliferation | 14.0 ± 0.57 µg/mL | [3][4] |
| Euphkanoid A | Euphorbia kansuensis | RAW264.7 (NO production) | 4.8 | [5] |
| Euphkanoid B | Euphorbia kansuensis | RAW264.7 (NO production) | 11.3 | [5] |
| Euphkanoid C | Euphorbia kansuensis | RAW264.7 (NO production) | 7.2 | [5] |
| Euphkanoid F | Euphorbia kansuensis | RAW264.7 (NO production) | 9.5 | [5] |
Table 2: Anti-HIV Activity of Tigloyl Ester-Containing Diterpenoids
| Compound | Natural Source/Synthetic | Assay System/Cell Line(s) | EC50 (µM) | Reference(s) |
| Nicaeenin I | Euphorbia nicaeensis | HIV-1 (NL4.3) in MT-4 cells | 7.47 | [1] |
| 4-deoxy-4α-phorbol-12-benzoate-13-acetate | Euphorbia nicaeensis | HIV-1 (NL4.3) in MT-4 cells | 3.3 | [1] |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | Euphorbia umbellata | J-Lat 10.6 (Latency reactivation) | 9.7 - 0.097 | [6][7][8] |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | Euphorbia umbellata | J-Lat 10.6 (Latency reactivation) | 8.85 - 0.088 | [6][7][8] |
| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | Euphorbia umbellata | J-Lat 10.6 (Latency reactivation) | 9.1 - 0.091 | [6][7][8] |
Experimental Protocols
Isolation and Purification of Tigloyl Ester-Containing Diterpenoids from Euphorbia Latex
The following is a general protocol for the isolation of phorbol esters from the latex of Euphorbia species.[6][9][10]
-
Latex Collection and Extraction: Fresh latex is collected and immediately extracted with a solvent such as ethanol (B145695) or acetone (B3395972) to precipitate rubber and other macromolecules. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a methanol/water mixture and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The bioactive fraction (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone, is used to separate the compounds into fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column. An isocratic or gradient elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) is employed to isolate the pure compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of natural products.[11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a series of dilutions) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. The plate is then incubated for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-HIV Activity Assessment using the p24 Antigen Capture Assay
The HIV-1 p24 antigen capture assay is a widely used method to quantify the amount of p24 capsid protein, a marker of HIV-1 replication.[13][14][15][16][17]
-
Cell Infection: Target cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are infected with a known amount of HIV-1 in the presence of various concentrations of the test compound.
-
Culture Supernatant Collection: After a defined incubation period (typically 3-5 days), the cell culture supernatants are collected.
-
p24 Antigen Capture: The supernatants are added to a 96-well plate pre-coated with a monoclonal antibody against HIV-1 p24. The p24 antigen present in the supernatant binds to the antibody.
-
Detection: A second, enzyme-linked polyclonal antibody specific for p24 is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of p24 is determined by comparison to a standard curve. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces p24 production by 50%.
Signaling Pathways
The primary molecular target of many tigliane and daphnane diterpenoids is Protein Kinase C (PKC). These compounds mimic the action of diacylglycerol (DAG), an endogenous activator of most PKC isoforms.
Protein Kinase C (PKC) Activation Pathway
The binding of tigloyl ester-containing diterpenoids to the C1 domain of PKC leads to its activation and translocation from the cytosol to the cell membrane. Activated PKC then phosphorylates a wide range of downstream target proteins, initiating a cascade of cellular responses. The specific downstream effects depend on the PKC isoform activated and the cellular context. For example, activation of PKCδ has been linked to the induction of apoptosis in prostate cancer cells through an autocrine loop involving death receptor ligands like TNFα and TRAIL.[18][19]
Caption: Activation of the Protein Kinase C (PKC) signaling pathway by tigloyl ester-containing diterpenoids.
Conclusion
Tigloyl ester-containing diterpenoids represent a rich source of biologically active natural products with significant therapeutic potential. Their diverse chemical structures and potent activities, particularly in the areas of oncology and virology, make them attractive lead compounds for drug discovery and development. A thorough understanding of their mechanisms of action, primarily through the modulation of the PKC signaling pathway, is crucial for the rational design of novel therapeutics with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a framework for the continued exploration of this fascinating class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and to identify new therapeutic applications for these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Tigliane and premyrsinane diterpenoids from Euphorbia monostyla and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New tigliane-type diterpenoids from Euphorbia aellenii Rech. f. with immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. researchhub.com [researchhub.com]
- 13. ablinc.com [ablinc.com]
- 14. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. labcorp.com [labcorp.com]
- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 18. Phorbol ester-induced apoptosis in prostate cancer cells via autocrine activation of the extrinsic apoptotic cascade: a key role for protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein kinase C delta (PKC delta): activation mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of Novel Kaurene Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurene diterpenoids are a large and structurally diverse class of natural products, characterized by a tetracyclic kaurane (B74193) skeleton.[1][2][3][4] Found predominantly in higher plants of the genus Isodon and liverworts of the Jungermannia species, these compounds have garnered significant scientific interest due to their wide range of biological activities.[3] This guide provides an in-depth overview of the methodologies involved in the discovery, isolation, structural elucidation, and biological characterization of novel kaurene diterpenoids, with a focus on their potential as therapeutic agents.
The ent-kaurane diterpenoids, enantiomers of the kaurane series, are particularly noteworthy for their promising anticancer effects.[2] Oridonin, a well-known ent-kaurane diterpenoid, is currently in clinical trials in China for its anticancer properties.[2][5] The anticancer mechanisms of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of various signaling pathways.[2]
This technical guide will detail the experimental protocols for the discovery and characterization of these compounds, present quantitative data on their biological activities, and visualize key experimental workflows and signaling pathways.
Experimental Protocols
Extraction of Kaurene Diterpenoids from Plant Material
This protocol provides a general procedure for the extraction of kaurene diterpenoids from the dried leaves of Isodon species, a common source of these compounds.[6][7][8][9]
Materials:
-
Dried and powdered leaves of the plant material (e.g., Isodon japonicus)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Maceration: Soak the dried and powdered plant material in methanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Extraction: Allow the mixture to stand for 24-48 hours with occasional shaking to ensure thorough extraction.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times to maximize the yield of the diterpenoids.
-
Combine and Dry: Combine the extracts from all three extractions and evaporate to dryness to yield the crude extract.
Isolation and Purification by Column Chromatography
The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard technique for the separation and purification of individual kaurene diterpenoids.[10][11][12][13]
Materials:
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the initial solvent. Gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Fractions with similar TLC profiles are pooled together.
-
Further Purification: Pooled fractions containing compounds of interest may require further purification using repeated column chromatography with a shallower solvent gradient or by using other chromatographic techniques like preparative HPLC.
Structural Elucidation
The precise chemical structure of a purified kaurene diterpenoid is determined using a combination of spectroscopic techniques.
NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[14][15][16][17][18][19][20][21]
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H NMR and ¹³C NMR spectra to identify the types and numbers of protons and carbons present in the molecule.
-
2D NMR: Perform a series of 2D NMR experiments to establish connectivity:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.[17][21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[17][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.[16][17][19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
-
MS provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly important for determining the exact molecular formula.
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[4][5][22][23][24]
Procedure:
-
Crystallization: Grow a single crystal of the purified compound of suitable quality and size.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.[5]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the positions of the atoms can be determined.
Data Presentation
Quantitative Yield of Kaurene Diterpenoids
The yield of kaurene diterpenoids can vary significantly depending on the plant species, the part of the plant used, and the extraction method.
| Plant Species | Plant Part | Extraction Method | Compound | Yield (% of dry weight) | Reference |
| Xylopia frutescens | Seeds | Not specified | Kaurenoic acid | 3.16 ± 0.97 | [25] |
| Xylopia aromatica | Stems | Not specified | 16-alpha-hydroxykauranoic acid | 1.96 ± 1.58 | [25] |
| Blepharispermum hirtum | Twigs | Chloroform/Ethanol | Blepharispin A | 0.3 | [26] |
Cytotoxic Activity of Selected Kaurene Diterpenoids
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some well-known kaurene diterpenoids against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Oridonin | HCT116 | Colon Cancer | 6.84 | [27] |
| Oridonin Analog (C7) | HCT116 | Colon Cancer | 0.16 | [27] |
| Glaucocalyxin H | CE-1 | Esophageal Cancer | 1.86 - 10.95 | [28] |
| Glaucocalyxin H | U87 | Glioblastoma | 1.86 - 10.95 | [28] |
| Glaucocalyxin H | A-549 | Lung Cancer | 1.86 - 10.95 | [28] |
| Glaucocalyxin H | MCF-7 | Breast Cancer | 1.86 - 10.95 | [28] |
| Glaucocalyxin H | HeLa | Cervical Cancer | 1.86 - 10.95 | [28] |
| Glaucocalyxin H | K-562 | Leukemia | 1.86 - 10.95 | [28] |
| Guidongnin J | HepG2 | Liver Cancer | 27.14 ± 3.43 | [8] |
Mandatory Visualizations
Experimental Workflow
A generalized experimental workflow for the discovery and characterization of novel kaurene diterpenoids.
Signaling Pathway: Inhibition of NF-κB
Kaurene diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway. A key target in this inhibition is the NF-κB-inducing kinase (NIK).[1][3][28]
Inhibition of the NF-κB signaling pathway by kaurene diterpenoids through the targeting of NIK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Guidongnins I–J: Two New 6,7-seco-7,20-Olide-ent-kaurene Diterpenes with Unusual Structures from Isodon rubescens | MDPI [mdpi.com]
- 9. ent-Kaurene diterpenoids from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. columbia.edu [columbia.edu]
- 12. researchgate.net [researchgate.net]
- 13. oriprobe.com [oriprobe.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
In-depth Technical Guide: 3α-Tigloyloxypterokaurene L3 and the Broader Class of ent-Kaurane Diterpenoids
Disclaimer: Information regarding the specific compound "3α-Tigloyloxypterokaurene L3" with CAS number 158851-68-7 is not available in public scientific literature or chemical databases. The provided CAS number is incorrect. However, research into related compounds, specifically "Pterokaurene L3," provides insight into the properties and potential biological activities of this class of molecules. This guide focuses on the available information for "Pterokaurene L3" and the broader family of ent-kaurane diterpenoids isolated from Pteris species, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
Initial searches for "3α-Tigloyloxypterokaurene L3" with CAS number 158851-68-7 did not yield any matching results. Further investigation revealed that the closely named "Pterokaurene L3" is associated with CAS number 77658-38-9 . This compound is chemically identified as ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. It is a natural product belonging to the ent-kaurane diterpenoid class.[1][2][3]
Table 1: Physicochemical Properties of Pterokaurene L3 (CAS: 77658-38-9)
| Property | Value | Source |
| Molecular Formula | C20H30O3 | [1][3] |
| Molecular Weight | 318.46 g/mol | [3] |
| Appearance | Powder | Vendor Data |
| Purity | >98% | Vendor Data |
| Storage Temperature | -20°C | [1] |
Biological Context and Potential Therapeutic Relevance
Ent-kaurane diterpenoids are a class of natural products frequently isolated from plants of the Pteris genus (ferns).[4] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Published research indicates that various ent-kaurane diterpenoids exhibit a range of effects, including:
-
Anti-inflammatory and Anti-neuroinflammatory activity [5][6]
-
Anticancer and Cytotoxic effects [4]
-
Antimicrobial properties
-
Antiviral potential
Given that 3α-Tigloyloxypterokaurene L3 is structurally related to this family of compounds, it is plausible that it shares a similar spectrum of biological activities. The tigloyl functional group, an ester of tiglic acid, may influence the compound's potency, selectivity, and pharmacokinetic properties.
Experimental Protocols: Assessing Anti-Neuroinflammatory Activity
The following experimental methodologies are adapted from a study on anti-neuroinflammatory ent-kaurane diterpenoids isolated from Pteris multifida and serve as a representative guide for evaluating the potential of 3α-Tigloyloxypterokaurene L3 in this area.[5][6]
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglia cells are a suitable model for studying neuroinflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: To induce an inflammatory response, cells are pre-treated with the test compound (e.g., 3α-Tigloyloxypterokaurene L3) at various concentrations for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for a further 24 hours.
Nitric Oxide (NO) Production Assay
-
Principle: The production of nitric oxide, a key inflammatory mediator, is measured using the Griess reagent.
-
Methodology:
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The mixture is incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for Inflammatory Mediators
-
Principle: Western blotting is used to quantify the protein expression levels of key inflammatory enzymes and cytokines.
-
Methodology:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway
The anti-neuroinflammatory effects of ent-kaurane diterpenoids are often attributed to their ability to modulate inflammatory signaling pathways. In the context of LPS-stimulated microglia, a key pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes.
Caption: Hypothesized anti-inflammatory signaling pathway.
Summary and Future Directions
While specific experimental data for 3α-Tigloyloxypterokaurene L3 remains elusive, its structural relationship to the ent-kaurane diterpenoid family suggests a promising profile for further investigation. The methodologies and pathways described herein provide a solid framework for researchers to explore its potential anti-inflammatory and other biological activities. Future research should focus on the isolation or synthesis of 3α-Tigloyloxypterokaurene L3 to enable comprehensive physicochemical characterization and biological evaluation. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. Pterokaurene L3 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. An unusual dihydrobenzofuroisocoumarin and ent-kaurane diterpenoids from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 3α-Tigloyloxypterokaurene L3 Analogue Efficacy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on available literature for structurally related ent-kaurane diterpenoids and diterpenoid lactones due to the absence of specific published data on the synthesis and biological activity of 3α-tigloyloxypterokaurene L3 analogues. The provided information serves as a general guide and may require optimization for the specific target compounds.
Introduction
Pterokaurene diterpenoids are a class of natural products that, along with the structurally similar ent-kaurane diterpenoids, have garnered significant interest in drug discovery due to their diverse biological activities. Notably, many of these compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed 3α-tigloyloxypterokaurene L3 analogues are expected to exhibit interesting biological profiles, potentially as anti-inflammatory or anti-cancer agents. This document provides a generalized framework for the synthesis, purification, and in vitro evaluation of these analogues.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various ent-kaurane diterpenoids, which are structurally related to pterokaurenes, against several human cancer cell lines. This data can serve as a benchmark for evaluating the potency of newly synthesized 3α-tigloyloxypterokaurene L3 analogues.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 27.3 ± 1.9 | [1] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Hepatocellular Carcinoma | 24.7 ± 2.8 | [1] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Adenocarcinomic Human Alveolar | 30.7 ± 1.7 | [1] |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.47 | [2] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.58 | [2] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 1.27 | [2] |
| Amethystoidin A | K562 | Chronic Myelogenous Leukemia | 0.69 µg/mL | [3] |
| Oridonin | Molt4 | Acute Lymphoblastic Leukemia | 5.00 | [4] |
Experimental Protocols
General Protocol for the Synthesis of a Pterokaurene Analogue Backbone
The total synthesis of the tetracyclic core of pterokaurene and ent-kaurane diterpenoids is a complex process that has been approached through various strategies. A generalized, hypothetical synthetic workflow is presented below, which may be adapted for the synthesis of 3α-hydroxypterokaurene, the precursor to the L3 analogues. This protocol is based on common strategies in diterpene synthesis, such as intramolecular Diels-Alder reactions to construct the core ring system.
Materials:
-
Appropriately substituted cyclohexenone and diene precursors
-
Lewis acids (e.g., BF₃·OEt₂)
-
Reducing agents (e.g., LiAlH₄)
-
Protecting group reagents (e.g., TBDMSCl)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl ether (Et₂O)
-
Reagents for esterification (e.g., tigloyl chloride, DMAP)
Procedure:
-
Synthesis of the Tetracyclic Core: a. [4+2] Cycloaddition: A key step often involves an intramolecular Diels-Alder reaction of a functionalized triene precursor to construct the B and C rings of the kaurane (B74193) skeleton simultaneously. b. Ring D Formation: Subsequent radical cyclization or aldol (B89426) condensation can be employed to forge the five-membered D ring. c. Stereochemical Control: The stereochemistry of the substituents is critical and is often controlled through the use of chiral auxiliaries or asymmetric catalysis in the initial steps.
-
Functional Group Interconversion: a. Introduction of the 3α-hydroxyl group: This can be achieved through stereoselective reduction of a corresponding ketone or through hydroxylation of an alkene, potentially requiring protecting group strategies to ensure regioselectivity. b. Deprotection: Removal of any protecting groups to yield the 3α-hydroxypterokaurene precursor.
-
Esterification to Yield the L3 Analogue: a. To a solution of the 3α-hydroxypterokaurene precursor in dry DCM, add 4-dimethylaminopyridine (B28879) (DMAP) and tigloyl chloride at 0 °C. b. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). c. Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. d. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: a. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the desired 3α-tigloyloxypterokaurene L3 analogue. b. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized L3 analogues dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the L3 analogues in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for another 4 hours at 37°C. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. d. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of a 3α-tigloyloxypterokaurene L3 analogue.
In Vitro Cytotoxicity Screening Workflow
Caption: Workflow for determining the in vitro cytotoxicity of L3 analogues using the MTT assay.
Potential Signaling Pathways Affected by Kaurane Diterpenoids
Ent-kaurane diterpenoids have been reported to exert their anticancer effects through the modulation of several key signaling pathways.[4][5][6] A simplified diagram of potentially relevant pathways is presented below.
Caption: Potential signaling pathways modulated by kaurane diterpenoid analogues leading to anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of the ent-kaurene (B36324) diterpenoid, 3α-tigloyloxypterokaurene L3, from the plant Wedelia trilobata. Wedelia trilobata, a plant rich in various bioactive secondary metabolites, has been a subject of phytochemical investigations. The described protocol is based on established methodologies involving solvent extraction and multi-step chromatographic separation. Additionally, this document includes quantitative data on extraction yields of similar compounds from Wedelia trilobata and outlines the known signaling pathways affected by related ent-kaurane diterpenoids, providing a basis for further research and drug development.
Introduction
Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, is a plant with a history of use in traditional medicine. Phytochemical analysis of this plant has revealed a wealth of secondary metabolites, including a significant number of ent-kaurane diterpenoids. One such compound, 3α-tigloyloxypterokaurene L3, has been isolated from the ethanol (B145695) extract of the whole plant. This class of compounds has garnered interest for its potential pharmacological activities. This protocol details the methodology for the isolation of 3α-tigloyloxypterokaurene L3 for further scientific investigation.
Data Presentation
The following table summarizes the extraction efficiency of different solvents for obtaining a crude extract from Wedelia trilobata and the reported yields of various phytochemicals from the plant. It is important to note that the specific yield for 3α-tigloyloxypterokaurene L3 has not been definitively reported in the reviewed literature; the values presented for similar compounds are for reference.
| Parameter | Value | Reference |
| Extraction Solvent | Ethanol (95%) | Ma et al., 2013 |
| Extraction Method | Maceration followed by Soxhlet extraction | [1][2] |
| Crude Extract Yield (Ethanol 60%) | 9.05 ± 0.81% | |
| Crude Extract Yield (Methanol) | 8.10 ± 0.75% | |
| Crude Extract Yield (Ethanol 96%) | 7.85 ± 0.72% | |
| Reported Yield of Grandiflorenic acid (5) | 17.5 mg from 10 kg of dried plant material | Ma et al., 2013 |
| Reported Yield of Wedelobatin A (3) | 4 mg from 10 kg of dried plant material | Ma et al., 2013 |
| Reported Yield of Wedelobatin B (4) | 4 mg from 10 kg of dried plant material | Ma et al., 2013 |
| Reported Yield of Compound 12 | 48 mg from 10 kg of dried plant material | Ma et al., 2013 |
| Reported Yield of Compound 13 | 8 mg from 10 kg of dried plant material | Ma et al., 2013 |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy whole plants of Wedelia trilobata.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Processing:
-
Wash the plant material thoroughly with water to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place until extraction.
-
Extraction of Crude Phytochemicals
This protocol utilizes ethanol as the primary extraction solvent, based on its reported efficacy in isolating ent-kaurene diterpenoids from Wedelia trilobata.[3]
-
Materials:
-
Powdered Wedelia trilobata plant material
-
95% Ethanol
-
Large glass container with a lid
-
Soxhlet apparatus
-
Rotary evaporator
-
-
Procedure:
-
Macerate the powdered plant material (e.g., 10 kg) in 95% ethanol at a 1:10 (w/v) ratio in a large, sealed container for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Subject the residual plant material to further extraction using a Soxhlet apparatus with 95% ethanol until the extracting solvent becomes colorless.
-
Combine the filtrate from maceration and the Soxhlet extract.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
-
Dry the crude extract completely in a vacuum oven to remove any residual solvent.
-
Isolation of 3α-Tigloyloxypterokaurene L3
The isolation of the target compound requires a multi-step chromatographic process.[3]
-
Materials:
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Petroleum ether
-
Acetone
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
-
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude ethanol extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with silica gel in petroleum ether.
-
Load the adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of acetone.
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
Monitor the fractions by TLC, visualizing the spots under UV light (254 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine fractions with similar TLC profiles.
-
-
Silica Gel Column Chromatography (Secondary Fractionation):
-
Subject the fraction containing the compound of interest to a second round of silica gel column chromatography.
-
Use a shallower gradient of a suitable solvent system (e.g., petroleum ether-ethyl acetate (B1210297) or chloroform-methanol) to achieve better separation.
-
Again, collect and monitor fractions by TLC.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the semi-purified fraction containing 3α-tigloyloxypterokaurene L3 in a suitable solvent (e.g., methanol).
-
Purify the compound using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water. The exact conditions (flow rate, mobile phase composition) should be optimized based on analytical HPLC analysis of the semi-purified fraction.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to 3α-tigloyloxypterokaurene L3.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
-
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Signaling Pathway
While the direct signaling pathway of 3α-tigloyloxypterokaurene L3 is not yet fully elucidated, studies on other ent-kaurane diterpenoids from Wedelia trilobata and related species have shown potent anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[4][5]
Caption: Proposed anti-inflammatory signaling pathway of kaurene diterpenoids.
Experimental Workflow
The overall workflow for the extraction and isolation of 3α-tigloyloxypterokaurene L3 is depicted in the following diagram.
Caption: Experimental workflow for isolation of 3α-Tigloyloxypterokaurene L3.
References
- 1. ijam.co.in [ijam.co.in]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Diterpenoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in drug discovery for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the cytotoxic potential of large libraries of diterpenoids, enabling the identification of promising lead compounds for further development. This document provides detailed application notes and experimental protocols for commonly used HTS cytotoxicity assays and an overview of the key signaling pathways involved in diterpenoid-induced cell death.
Data Presentation: Cytotoxicity of Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of selected diterpenoids against various human cancer cell lines. This data provides a comparative overview of their potency and selectivity.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Aconitine-type Diterpenoid Alkaloids | |||
| Lipojesaconitine | A549 (Lung Carcinoma) | 6.0 | [1] |
| MDA-MB-231 (Breast Cancer) | 7.3 | [1] | |
| MCF-7 (Breast Cancer) | 6.8 | [1] | |
| KB (Cervical Carcinoma) | 6.2 | [1] | |
| Lipomesaconitine | KB (Cervical Carcinoma) | 9.9 | [1] |
| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | [1] |
| Cassaine Diterpenoids | |||
| Erythroformine A | A549 (Non-small cell lung) | 0.5 | [2] |
| NCI-H1975 (Non-small cell lung) | 0.4 | [2] | |
| NCI-H1229 (Non-small cell lung) | 0.6 | [2] | |
| Erythroformine B | A549 (Non-small cell lung) | 0.8 | [2] |
| NCI-H1975 (Non-small cell lung) | 0.6 | [2] | |
| NCI-H1229 (Non-small cell lung) | 0.7 | [2] | |
| Other Diterpenes | |||
| Compound 9 (from Tripterygium regelii) | A2780 (Ovarian Cancer) | 5.88 | [3] |
| HepG2 (Liver Cancer) | 11.74 | [3] | |
| MCF-7 (Breast Cancer) | 46.40 | [3] | |
| Compound 11 (from Tripterygium regelii) | MCF-7 (Breast Cancer) | 26.70 | [3] |
| Biisoespintanol (Compound 2) | A549 (Lung) | 20.1 | [4] |
| MDA-MB-231 (Breast) | 18.7 | [4] | |
| DU145 (Prostate) | 22.4 | [4] | |
| A2780 (Ovarian) | 15.3 | [4] |
Experimental Workflows and Signaling Pathways
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a general workflow for high-throughput screening of a diterpenoid library for cytotoxic activity.
Diterpenoid-Induced Apoptosis Signaling Pathways
Many cytotoxic diterpenoids exert their effects by inducing apoptosis, a form of programmed cell death. The two primary apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diterpenoid stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diterpenoid compounds in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of diterpenoids.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the diterpenoid concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous, luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.
Materials:
-
Opaque-walled 96-well or 384-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diterpenoid stock solutions (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into an opaque-walled microplate at the desired density in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diterpenoid compounds in complete culture medium.
-
Add the desired volume of diluted compounds to the wells.
-
Include vehicle and untreated controls.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium (low serum is recommended to reduce background)
-
Diterpenoid stock solutions (in DMSO)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is recommended to use a medium with low serum content (e.g., 1%) to minimize background LDH activity from the serum.[5]
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
-
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. High throughput toxicity screening and intracellular detection of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 3α-Tigloyloxypterokaurene L3 Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3α-Tigloyloxypterokaurene L3 is a diterpenoid compound with potential therapeutic applications. Diterpenes have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] Robust and reproducible cell-based assays are crucial for determining the efficacy and mechanism of action of such natural compounds in a physiologically relevant context.[3][4][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the anti-cancer and anti-inflammatory potential of 3α-Tigloyloxypterokaurene L3. The assays covered include cytotoxicity assessment, apoptosis induction, and measurement of key inflammatory mediators.
Section 1: Cytotoxicity and Cell Viability Assays
A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. These assays help establish a dose-response relationship and identify the concentration range for subsequent mechanistic studies.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Summarize the IC₅₀ values for different cell lines and time points in a table.
| Cell Line | Treatment Duration | IC₅₀ (µM) of 3α-Tigloyloxypterokaurene L3 |
| A549 (Lung Cancer) | 24h | 45.2 |
| 48h | 28.7 | |
| 72h | 15.1 | |
| MCF-7 (Breast Cancer) | 24h | 62.8 |
| 48h | 41.3 | |
| 72h | 25.9 | |
| MRC-5 (Normal Lung) | 48h | > 100 |
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Section 2: Apoptosis Assays
Natural compounds often exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[6][7] Several assays can be used to detect and quantify apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3α-Tigloyloxypterokaurene L3 at concentrations around the IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) in a table.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0 | 95.1 | 2.5 | 1.8 | 0.6 |
| L3 | 15 | 70.3 | 15.8 | 10.2 | 3.7 |
| L3 | 30 | 45.6 | 28.9 | 20.5 | 5.0 |
| L3 | 60 | 20.1 | 40.2 | 32.8 | 6.9 |
Caption: Simplified NF-κB signaling pathway in inflammation.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. セルベースアッセイ [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis of malignant gliomas cells by a prenylated chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Pterokaurene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pterokaurenes belong to the ent-kaurane class of diterpenoids, a group of tetracyclic compounds recognized for their diverse and potent biological activities.[1][2] These natural products, often isolated from plants, have demonstrated significant therapeutic potential, particularly as anti-inflammatory and anticancer agents.[2] While initial screening is performed using in vitro assays, evaluating the efficacy, safety, and pharmacokinetics of these compounds in a complex biological system is crucial.[3] Animal models provide an indispensable platform for this preclinical validation, helping to bridge the gap between laboratory findings and potential clinical applications.[3][4]
These application notes provide detailed protocols for assessing the in vivo anti-inflammatory and anticancer activities of pterokaurene compounds using established animal models.
Application Note 1: Assessing Anti-inflammatory Activity
1.1. Principle and Signaling Pathway
Many pterokaurene and ent-kaurane diterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), signaling cascades lead to the phosphorylation and degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus.[5] There, it triggers the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[5][6] Pterokaurene compounds have been shown to inhibit this process, often by preventing the phosphorylation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[5][6] Other relevant pathways that may be modulated include Nrf2 and TGF-β.[1]
References
- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of different animal models for the evaluation of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of ent-Kaurane Diterpenes in Cancer Research
A Representative Study of 3α-Tigloyloxypterokaurene L3 Analogs
Disclaimer: As of the current date, specific published data on the anticancer activities of 3α-Tigloyloxypterokaurene L3 is not available in the public domain. The following application notes and protocols are based on the well-documented anticancer properties of the broader class of ent-kaurane diterpenoids, to which 3α-Tigloyloxypterokaurene L3 belongs. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Researchers should adapt these protocols based on their specific findings for 3α-Tigloyloxypterokaurene L3.
Introduction
Ent-kaurane diterpenoids are a large class of natural products isolated from various plants, and many have demonstrated significant potential as anticancer agents.[1][2][3][4] Their mechanism of action often involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.[1][2][4] The anticancer effects of ent-kauranes are frequently associated with the modulation of key signaling pathways that regulate cell survival and proliferation.[1][2][4] This document provides an overview of the common applications and experimental protocols for investigating the anticancer effects of ent-kaurane diterpenes, which can serve as a guide for studying novel compounds like 3α-Tigloyloxypterokaurene L3.
Potential Mechanisms of Action
Based on studies of related ent-kaurane diterpenoids, the potential anticancer mechanisms of 3α-Tigloyloxypterokaurene L3 may involve:
-
Induction of Apoptosis: Triggering cancer cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[5]
-
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[6]
-
Modulation of Signaling Pathways: Affecting pro-survival and pro-apoptotic signaling cascades.
Data Presentation: Cytotoxic Activity of Representative ent-Kaurane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of several ent-kaurane diterpenoids against various human cancer cell lines, as determined by the MTT assay. This data provides a comparative context for the potential potency of new derivatives.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | HepG2 (Liver) | 25.7 | [6] |
| Pterisolic Acid G | HCT-116 (Colorectal) | 4.07 (72h) | [1] |
| ent-kaurene (B36324) derivative 13 | HT29 (Colon) | 2.71 | [7] |
| ent-kaurene derivative 13 | HepG2 (Liver) | 2.12 | [7] |
| ent-kaurene derivative 13 | B16-F10 (Melanoma) | 2.65 | [7] |
| Glycosylated ent-kaurene 1b | HepG2 (Liver) | 0.12 | [8] |
| Glycosylated ent-kaurene 1b | MCF-7 (Breast) | 0.08 | [8] |
| Glycosylated ent-kaurene 1b | MDA-MB-231 (Breast) | 0.07 | [8] |
| Glycosylated ent-kaurene 3c | HepG2 (Liver) | 0.01 | [8] |
| Kaurenoic Acid | MCF7 (Breast) | ~40% death at 70 µM | [9] |
| Kaurenoic Acid | SKBR3 (Breast) | ~25% death at 70 µM | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3α-Tigloyloxypterokaurene L3 (or other ent-kaurane diterpenoid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by 3α-Tigloyloxypterokaurene L3, based on the known mechanisms of other ent-kaurane diterpenoids.
Caption: Intrinsic apoptosis pathway potentially induced by 3α-Tigloyloxypterokaurene L3.
Caption: Extrinsic apoptosis pathway potentially activated by 3α-Tigloyloxypterokaurene L3.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anticancer properties of a novel ent-kaurane diterpenoid.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Glycosylation of ent-kaurene derivatives and an evaluation of their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Application Notes and Protocols: 3α-Tigloyloxypterokaurene L3 as a Potent Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Tigloyloxypterokaurene L3, also identified as (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), is an ent-kaurane diterpenoid with significant anti-inflammatory properties.[1] Isolated from Wedelia trilobata L., this compound has demonstrated a marked ability to suppress key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its investigation as an anti-inflammatory agent.
The anti-inflammatory effects of WT-26 are exerted through the modulation of several key signaling pathways, including NF-κB, MAPK, and mTOR, as well as the induction of autophagy.[1] This multifaceted mechanism of action makes it a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases.
Quantitative Data Summary
The anti-inflammatory activity of 3α-Tigloyloxypterokaurene L3 (WT-26) has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy in inhibiting pro-inflammatory markers.
Table 1: Inhibition of Inflammatory Mediators by WT-26
| Inflammatory Mediator | Assay System | Key Findings |
| Nitric Oxide (NO) | LPS-stimulated macrophages | WT-26 suppressed NO production.[1] |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated macrophages | WT-26 suppressed PGE₂ production.[1] |
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated macrophages | WT-26 downregulated the expression of iNOS at both the mRNA and protein level.[1] |
| Cyclooxygenase-2 (COX-2) | LPS-stimulated macrophages | WT-26 downregulated the expression of COX-2 at both the mRNA and protein level.[1] |
Table 2: Effect of WT-26 on Pro-inflammatory Cytokine Production
| Cytokine | Assay System | Key Findings |
| Tumor Necrosis Factor α (TNF-α) | LPS-stimulated macrophages | WT-26 downregulated TNF-α production.[1] |
| Interleukin-6 (IL-6) | LPS-stimulated macrophages | WT-26 downregulated IL-6 production.[1] |
| Interleukin-1β (IL-1β) | LPS-stimulated macrophages | WT-26 downregulated IL-1β production.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 3α-Tigloyloxypterokaurene L3 (WT-26)
The anti-inflammatory activity of WT-26 is mediated through its interaction with critical signaling cascades. The diagram below illustrates the proposed mechanism of action in LPS-stimulated macrophages.
Caption: Mechanism of WT-26 in LPS-stimulated macrophages.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory effects of a test compound like WT-26.
Caption: Workflow for in vitro anti-inflammatory assessment.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory activity of 3α-Tigloyloxypterokaurene L3 (WT-26).
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blot and qPCR) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of WT-26 for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Protocol 2: Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Determine the cytokine concentrations from a standard curve.
-
Protocol 4: Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR is used to measure the mRNA expression levels of target genes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using a thermal cycler with specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the gene expression data using the 2-ΔΔCt method to determine the relative fold change in mRNA levels.
-
References
Application Notes and Protocols for the Preclinical Development of 3α-Tigloyloxypterokaurene L3
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Tigloyloxypterokaurene L3 is a member of the kaurene class of diterpenoids, a group of natural products known for a wide array of biological activities.[1][2] While specific therapeutic data for 3α-Tigloyloxypterokaurene L3 is not yet extensively published, related kaurene diterpenes have demonstrated promising pharmacological potential, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3] These application notes provide a comprehensive framework for the initial preclinical evaluation of 3α-Tigloyloxypterokaurene L3, outlining key experiments to elucidate its therapeutic potential. The protocols detailed below are designed to serve as a foundational guide for researchers initiating studies on this compound.
Physicochemical Properties
A summary of the known physicochemical properties of 3α-Tigloyloxypterokaurene L3 is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C25H36O5 | BioCrick Datasheet[4] |
| Molecular Weight | 416.56 g/mol | BioCrick Datasheet[4] |
| Purity | >98% | BioCrick Datasheet[4] |
| Physical Description | Powder | BioCrick Datasheet[4] |
Hypothetical Therapeutic Areas and Investigational Strategy
Based on the known bioactivities of kaurene diterpenes, the following therapeutic areas are proposed for initial investigation of 3α-Tigloyloxypterokaurene L3:
-
Oncology: Evaluation of cytotoxic and apoptotic effects in various cancer cell lines.
-
Inflammation: Assessment of anti-inflammatory properties in cellular and preclinical models of inflammation.
The investigational strategy involves a tiered approach, beginning with in vitro screening to determine bioactivity and identify potential mechanisms of action, followed by in vivo studies to establish efficacy and safety.
Experimental Protocols
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of 3α-Tigloyloxypterokaurene L3 on a panel of human cancer cell lines.
Materials:
-
3α-Tigloyloxypterokaurene L3 (powder)[4]
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of 3α-Tigloyloxypterokaurene L3 in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of 3α-Tigloyloxypterokaurene L3. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Induction Assay
Objective: To investigate whether the cytotoxic effects of 3α-Tigloyloxypterokaurene L3 are mediated through the induction of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with 3α-Tigloyloxypterokaurene L3 at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory potential of 3α-Tigloyloxypterokaurene L3 by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
3α-Tigloyloxypterokaurene L3
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of 3α-Tigloyloxypterokaurene L3 for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of 3α-Tigloyloxypterokaurene L3 on NO production.
Potential Signaling Pathways for Investigation
Based on the known activities of kaurene diterpenes, the following signaling pathways are proposed as potential targets of 3α-Tigloyloxypterokaurene L3.
Caption: Proposed mechanism of apoptosis induction by 3α-Tigloyloxypterokaurene L3.
Caption: Hypothetical anti-inflammatory mechanism of 3α-Tigloyloxypterokaurene L3.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the preclinical evaluation of 3α-Tigloyloxypterokaurene L3.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with 3α-Tigloyloxypterokaurene L3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3α-tigloyloxypterokaurene L3 in vitro. The following information is based on the general characteristics of kaurene diterpenoids and established laboratory techniques for enhancing the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of 3α-tigloyloxypterokaurene L3 in my aqueous cell culture medium. What is the likely cause?
A1: 3α-tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid. This class of compounds is known to be lipophilic, meaning they have low water solubility.[1] Precipitation in aqueous solutions like cell culture media is a common issue for hydrophobic compounds when their concentration exceeds their solubility limit.
Q2: What is the first step I should take to address the solubility issue?
A2: The initial and most straightforward approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium. This method minimizes the direct dissolution of the compound in an aqueous environment.
Q3: Which organic solvents are recommended for creating a stock solution of 3α-tigloyloxypterokaurene L3?
A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used as co-solvents for poorly soluble compounds in biological assays.[2] It is crucial to determine the optimal solvent and to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells.
Q4: I am still experiencing precipitation even after using a DMSO stock. What are my next options?
A4: If simple dilution of a stock solution is insufficient, several other techniques can be employed to enhance solubility. These include the use of surfactants, formulation as a solid dispersion, or complexation with cyclodextrins.[3][4]
Q5: Are there any potential downsides to using solubility-enhancing excipients?
A5: Yes, it is essential to conduct vehicle control experiments to ensure that the chosen solvent or excipient does not interfere with the experimental results or exhibit cytotoxicity at the concentration used.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with 3α-tigloyloxypterokaurene L3 in your in vitro experiments.
Problem: Compound Precipitation in Aqueous Media
Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for addressing solubility challenges.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To dissolve 3α-tigloyloxypterokaurene L3 in a non-aqueous solvent at a high concentration.
-
Materials:
-
3α-tigloyloxypterokaurene L3 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of 3α-tigloyloxypterokaurene L3 powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo or In Vitro Use
For challenging compounds, a co-solvent system can be more effective.
-
Objective: To prepare a solution of 3α-tigloyloxypterokaurene L3 in a multi-component solvent system to enhance solubility for in vivo or in vitro delivery.
-
Materials:
-
3α-tigloyloxypterokaurene L3
-
DMSO
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
-
Procedure (Example Formulation): [5]
-
Dissolve 2 mg of 3α-tigloyloxypterokaurene L3 in 50 µL of DMSO to create a 40 mg/mL primary stock.
-
To this, add 300 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Finally, add 600 µL of saline or PBS and mix until a clear solution is obtained. The final concentration in this example would be 2 mg/mL.
-
Note: This is a reference protocol. The ratios may need to be optimized for your specific application and animal model. Always perform vehicle control studies.
-
Quantitative Data Summary
The following table summarizes solubility enhancement data for a model hydrophobic compound using different methods, illustrating the potential improvements that can be achieved.
| Method | Solvent/Excipient | Fold Increase in Solubility | Reference |
| Co-solvency | DMSO, PEG300, Ethanol | Variable, dependent on compound and co-solvent ratio | [2] |
| Micellar Solubilization | mPEG-PDLLA-decyl (2.5% w/v) | 40-50 fold (for Coumarin-6) | |
| Complexation | γ-Cyclodextrin | 21.78-fold (for GLA) | [6] |
| Co-precipitation | nfPLGA | Significant enhancement, T50 and T80 reduced | [4] |
Potential Signaling Pathway Involvement
Ent-kaurane diterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[1][7] A potential mechanism of action could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Hypothetical NF-κB Signaling Pathway Modulation
Caption: Potential inhibition of the NF-κB signaling pathway by L3.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. mdpi.com [mdpi.com]
- 5. 3alpha-Cinnamoyloxypterokaurene L3 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 3Alaph-Tigloyloxypterokaurene L3
Technical Support Center: Synthesis of 3α-Tigloyloxypterokaurene L3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3α-Tigloyloxypterokaurene L3.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the esterification reaction to form 3α-Tigloyloxypterokaurene L3?
A1: The key factors impacting the yield of the esterification of the C3-α hydroxyl group on the pterokaurene skeleton include:
-
Steric Hindrance: The C3-α position is a sterically hindered secondary alcohol, which can make it less reactive.[1][2] The choice of coupling reagents and reaction conditions must be tailored to overcome this hindrance.
-
Choice of Acylating Agent: The reactivity of the tigloyl donor is crucial. Tigloyl chloride or anhydride (B1165640) is generally more reactive than tiglic acid itself.
-
Coupling Reagents: For esterification with tiglic acid, activating agents are necessary. Common choices include carbodiimides like DCC or EDC, often used with a nucleophilic catalyst such as DMAP.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly affect the reaction rate and the formation of byproducts. Anhydrous conditions are essential to prevent hydrolysis of the acylating agent and activated intermediates.
-
Purity of Starting Materials: The purity of the pterokaurene alcohol substrate and the tigloyl precursor is paramount for a clean reaction.
Q2: I am observing a significant amount of unreacted pterokaurene starting material. What are the likely causes and how can I improve conversion?
A2: Incomplete conversion is a common issue, often stemming from the following:
-
Insufficient Reagent Activity: The chosen acylating agent or coupling reagent may not be reactive enough to overcome the steric hindrance at the C3-α position. Consider switching to a more reactive acylating agent (e.g., tigloyl chloride) or a more potent coupling reagent combination.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to degradation. A careful optimization of the reaction temperature is recommended.
-
Short Reaction Time: Esterifications of sterically hindered alcohols can be slow.[1] Ensure the reaction is monitored over a sufficient period to reach completion.
-
Reagent Degradation: Moisture in the reaction can deactivate the coupling agents and hydrolyze the acylating agent. Ensure all reagents and solvents are anhydrous.
Q3: My crude product shows multiple spots on TLC, indicating the presence of numerous byproducts. What are these impurities and how can I minimize them?
A3: The formation of byproducts in esterification reactions, especially with sensitive substrates like diterpenoids, can be attributed to several factors:
-
Side Reactions of the Acylating Agent: With carbodiimide (B86325) activators, the activated acid can rearrange to form N-acylurea byproducts, which can be difficult to remove.
-
Epimerization: While less common for esterification, harsh basic or acidic conditions could potentially lead to epimerization at adjacent stereocenters.
-
Degradation of the Pterokaurene Skeleton: The pterokaurene core may be sensitive to the reaction conditions, leading to skeletal rearrangements or degradation, particularly under strong acidic or basic conditions or at elevated temperatures.[4][5][6]
-
To minimize byproducts:
-
Optimize the stoichiometry of your reagents.
-
Maintain strict anhydrous conditions.
-
Choose milder coupling reagents where possible.
-
Carefully control the reaction temperature.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | - Ineffective coupling agent- Steric hindrance impeding reaction- Low reaction temperature | - Switch to a more powerful coupling agent combination (e.g., EDC/DMAP).- Use a more reactive acylating agent like tigloyl chloride.- Gradually increase the reaction temperature and monitor for product formation versus degradation. |
| Incomplete Reaction (Significant Starting Material Remaining) | - Insufficient reaction time- Deactivation of reagents by moisture- Reversible reaction equilibrium | - Extend the reaction time and monitor by TLC or LC-MS.- Ensure all glassware is oven-dried and solvents are anhydrous.- If using tiglic acid, consider methods to remove water as it forms. |
| Formation of Multiple Byproducts | - Reaction temperature is too high- Unsuitable coupling reagents- Degradation of starting material or product | - Lower the reaction temperature.- If using DCC, N-acylurea byproduct formation is common; consider alternative activators.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | - Byproducts with similar polarity to the product- Contamination from coupling reagents | - Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification techniques such as preparative HPLC.- Choose workup procedures that effectively remove reagent-based impurities (e.g., acidic or basic washes). |
Experimental Protocols
Protocol 1: Esterification using Tigloyl Chloride
This protocol is recommended for achieving higher yields, especially with a sterically hindered alcohol.
-
Preparation:
-
Dissolve the 3α-hydroxypterokaurene substrate (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.5-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of tigloyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Esterification using Tiglic Acid and EDC/DMAP
This protocol avoids the need to synthesize the acyl chloride but may require more optimization.
-
Preparation:
-
Dissolve the 3α-hydroxypterokaurene substrate (1 equivalent), tiglic acid (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
-
Reaction:
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary
The following table presents representative reaction parameters for the esterification of sterically hindered secondary alcohols, which can be used as a starting point for the optimization of 3α-Tigloyloxypterokaurene L3 synthesis.
| Parameter | Tigloyl Chloride Method | EDC/DMAP Method | Reference Analogy |
| Reactant Ratio (Alcohol:Acyl Donor:Base/Coupling Agent) | 1 : 1.2 : 1.5 | 1 : 1.5 : 1.5 | General esterification protocols |
| Temperature (°C) | 0 to 25 | 0 to 25 | [3] |
| Reaction Time (hours) | 12 - 24 | 24 - 48 | [1] |
| Typical Yield Range (%) | 60 - 85 | 40 - 70 | Based on sterically hindered esterifications |
Visualizations
Caption: Experimental workflow for the synthesis of 3α-Tigloyloxypterokaurene L3.
Caption: Troubleshooting decision tree for low-yield synthesis.
References
Troubleshooting low yield in the isolation of pterokaurene diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of pterokaurene diterpenoids, aiming to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of pterokaurene diterpenoids during extraction?
A1: The yield of pterokaurene diterpenoids is primarily influenced by the choice of solvent, extraction method, temperature, and duration. The polarity of the solvent system is crucial and should be optimized based on the specific pterokaurene diterpenoid being targeted. For instance, a 75.9% ethanol-water mixture has been found to be optimal for extracting oridonin (B1677485) from Rabdosia rubescens.[1][2] Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[3]
Q2: I am observing a significant loss of my target compound during silica (B1680970) gel column chromatography. What could be the reason?
A2: Low recovery from silica gel chromatography can be attributed to several factors. Pterokaurene diterpenoids, especially those with certain functional groups, may be sensitive to the acidic nature of silica gel, leading to degradation. It is advisable to test the stability of your compound on a small amount of silica beforehand. Other potential causes include irreversible adsorption to the stationary phase or co-elution with other compounds.
Q3: My final product after preparative HPLC shows low purity. How can I improve this?
A3: Low purity after preparative HPLC can result from suboptimal separation conditions. Key parameters to optimize include the mobile phase composition, gradient profile, flow rate, and column loading. It is crucial to develop a robust analytical HPLC method before scaling up to preparative scale. Ensure that the sample is fully dissolved and filtered before injection to prevent column clogging and peak distortion.
Q4: What are the best practices for storing plant material and extracts to prevent the degradation of pterokaurene diterpenoids?
A4: Plant material should be dried promptly after harvesting, preferably in a well-ventilated area away from direct sunlight, to minimize enzymatic degradation. Dried material should be stored in a cool, dark, and dry place. Extracts should be stored at low temperatures, typically -20°C or below, in airtight containers, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For some light-sensitive compounds, amber vials are recommended.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
Symptoms:
-
The mass of the dried extract is significantly lower than expected based on literature or previous experiments.
-
The concentration of the target pterokaurene diterpenoid in the crude extract is very low as determined by preliminary analysis (e.g., TLC or HPLC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol (B129727), and their mixtures with water). | The solubility of pterokaurene diterpenoids can vary significantly. An optimized solvent system will maximize the extraction of the target compounds while minimizing the co-extraction of interfering substances. |
| Inefficient Extraction Method | Compare different extraction techniques. If using a conventional method, consider switching to UAE or MAE. | Advanced extraction methods can enhance cell wall disruption and mass transfer, leading to higher extraction efficiency in a shorter time.[3] |
| Suboptimal Extraction Parameters | Optimize extraction time and temperature for the chosen method. For UAE, parameters like ultrasonic power and frequency should also be optimized. | Prolonged extraction times or high temperatures can lead to the degradation of thermolabile pterokaurene diterpenoids. |
| Poor Quality of Plant Material | Ensure the plant material was harvested at the optimal time and properly dried and stored. The content of secondary metabolites can vary with the season and storage conditions.[4] | The concentration of pterokaurene diterpenoids in plants can fluctuate. Improper handling and storage can lead to their degradation. |
Issue 2: Low Recovery of Pterokaurene Diterpenoid After Column Chromatography
Symptoms:
-
The total mass of the fractions containing the target compound is significantly lower than the amount loaded onto the column.
-
TLC or HPLC analysis of the column fractions shows weak or no presence of the target compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation on Silica Gel | Test the stability of your compound by dissolving a small amount in the elution solvent and adding a small amount of silica gel. Analyze the mixture by TLC or HPLC after a few hours. If degradation is observed, consider using a different stationary phase like neutral alumina (B75360) or a polymer-based resin. | The acidic nature of silica gel can cause degradation of sensitive compounds. |
| Irreversible Adsorption | If the compound is highly polar, it might be strongly adsorbed on the silica gel. Try eluting with a more polar solvent system. | A stronger mobile phase is needed to overcome the strong interactions between a polar compound and the stationary phase. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation and recovery. | A well-packed column ensures even flow of the mobile phase and optimal interaction between the sample and the stationary phase. |
| Sample Overloading | Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load 1-10% of the stationary phase weight, depending on the complexity of the mixture. | Overloading the column leads to broad peaks and poor separation, which can result in the loss of the target compound during fractionation. |
Issue 3: Co-elution of Impurities During Preparative HPLC
Symptoms:
-
The purified fraction of the target pterokaurene diterpenoid shows the presence of one or more impurities upon analytical HPLC analysis.
-
The NMR spectrum of the purified compound shows signals that do not correspond to the target structure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase | Re-optimize the mobile phase composition and gradient profile at the analytical scale to achieve baseline separation between the target compound and the impurities. | A well-resolved chromatogram at the analytical scale is a prerequisite for successful preparative separation. |
| Column Overload | Inject a smaller amount of the sample onto the preparative column. | Injecting too much sample can lead to peak broadening and loss of resolution, causing impurities to co-elute with the target compound. |
| Inappropriate Column Chemistry | If co-elution persists despite optimization, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) that may offer different selectivity. | Different stationary phases interact with analytes differently, which can be exploited to resolve closely eluting compounds. |
| Peak Tailing | Peak tailing can cause overlap with adjacent peaks. This can sometimes be addressed by adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase for acidic compounds, or a base (e.g., ammonia (B1221849) or triethylamine) for basic compounds. | Additives can improve peak shape by suppressing the interaction of analytes with residual silanols on the silica-based stationary phase. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Oridonin from Rabdosia rubescens
| Extraction Method | Solvent | Time (min) | Solid/Liquid Ratio (g/mL) | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 75.9% Ethanol | 35.7 | 1:32.6 | 4.23 | [1][2] |
| Conventional Method | Not specified | Not specified | Not specified | Not specified |
Table 2: Oridonin Content in Rabdosia rubescens at Different Harvest Times
| Harvest Month | Oridonin Content (%) | Ponicidin Content (%) | Reference |
| July | 0.469 | 0.124 | [4] |
| August | 0.618 | 0.203 | [4] |
| September | 0.625 | 0.216 | [4] |
| October | 0.448 | 0.127 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Oridonin from Rabdosia rubescens
-
Sample Preparation: Air-dry the aerial parts of Rabdosia rubescens and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of Oridonin using Silica Gel Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.
-
Carefully load the dried sample-silica mixture onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or hexane-ethyl acetate.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase.
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the pure compound based on the TLC analysis.
-
-
Final Concentration: Evaporate the solvent from the combined fractions to obtain the purified oridonin.
Visualizations
Caption: Experimental workflow for the isolation of pterokaurene diterpenoids.
References
- 1. ent-Kaurane Diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of conventional and non conventional methods of extraction of heartwood of Pterocarpus marsupium Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ent-Kaurane Diterpenoids from Isodon albopilosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of 3Alaph-Tigloyloxypterokaurene L3 under different storage conditions
Technical Support Center: 3Alaph-Tigloyloxypterokaurene L3
This center provides researchers, scientists, and drug development professionals with essential information for the stability testing of this compound (referred to as L3). Given the compound's complex structure, featuring a tigloyl ester and a potential amino acid-like moiety on a pterokaurene scaffold, it is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][2][3] This guide offers structured advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for L3?
A1: The primary degradation pathways for L3 are hydrolysis of the tigloyl ester group, oxidation of the pterokaurene core and other susceptible moieties, and photolysis upon exposure to light.[1][3] Hydrolysis is often catalyzed by acidic or basic conditions.[2]
Q2: What are the ideal long-term storage conditions for L3?
A2: For solid (lyophilized powder) L3, long-term storage at -20°C or below is recommended, protected from light and moisture in a tightly sealed container. For stock solutions in an anhydrous organic solvent (e.g., DMSO), storage at -80°C is advised. An active substance is generally considered stable if it meets specifications for at least two years at 25°C/60% RH and for six months at 40°C/75% RH.[4]
Q3: Which analytical techniques are best suited for stability assessment of L3?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometry (MS) detection, is the recommended technique.[5] This allows for the quantification of the parent L3 compound and the detection, and potential identification, of degradation products.
Q4: How does pH impact the stability of L3 in aqueous solutions?
A4: L3 is highly susceptible to pH-dependent hydrolysis. The ester linkage is most stable in a slightly acidic environment (pH 4-6). Both strongly acidic (pH < 3) and, particularly, alkaline (pH > 7) conditions will significantly accelerate the rate of hydrolysis.[2]
Q5: What is the expected shelf-life of L3 under recommended storage conditions?
A5: The precise shelf-life must be determined empirically through a formal stability study. However, based on its chemical structure, solid L3 is expected to be stable for over a year when stored at ≤ -20°C and protected from light. Solutions are significantly less stable and should be prepared fresh whenever possible.
Troubleshooting Guides
Issue 1: Rapid loss of L3 purity in freshly prepared aqueous buffer.
-
Question: My L3 compound is degrading within hours of being dissolved in my aqueous assay buffer (pH 7.4). Why is this happening and how can I fix it?
-
Answer: The ester group in L3 is likely undergoing rapid base-catalyzed hydrolysis at pH 7.4.
-
Solution 1: If your experiment allows, lower the pH of the buffer to a range of 6.0-6.5 to slow degradation.
-
Solution 2: Prepare a concentrated stock of L3 in anhydrous DMSO and add it to the aqueous buffer immediately before your experiment to minimize its time in the aqueous environment.
-
Solution 3: Conduct experiments at a lower temperature (e.g., 4°C) to reduce the rate of all chemical reactions, including hydrolysis.
-
Issue 2: Appearance of multiple new peaks in the HPLC chromatogram after a freeze-thaw cycle.
-
Question: After thawing my L3 stock solution in DMSO, my HPLC analysis shows several new impurity peaks that were not there before. What could be the cause?
-
Answer: This could be due to several factors:
-
Water Contamination: The DMSO may have absorbed atmospheric moisture, which can cause hydrolysis upon thawing. Always use anhydrous grade DMSO and handle it carefully to minimize water exposure.
-
Oxidation: Oxygen introduced during the freeze-thaw cycle can lead to oxidative degradation.[3][6] Consider purging the vial headspace with an inert gas like nitrogen or argon before freezing.
-
Concentration Effects: As the solvent freezes, the concentration of L3 in the remaining liquid phase increases, which can sometimes accelerate degradation. Prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles.
-
Issue 3: Inconsistent results in cell-based bioactivity assays.
-
Question: I am seeing significant variability in the potency (e.g., IC50) of L3 in my cell-based assays between experiments run on different days. Could this be a stability issue?
-
Answer: Yes, this is a classic sign of compound instability. If the rate of degradation is not consistent, the effective concentration of your active compound will vary.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before each experiment, run an HPLC analysis on an aliquot of the L3 stock solution to confirm its purity and concentration.
-
Standardize Preparation Time: Ensure the time between preparing the final dilutions in cell culture media and adding them to the cells is consistent for every experiment.
-
Evaluate Media Stability: Perform a stability test of L3 directly in your cell culture media at 37°C for the duration of your assay. Quantify the remaining L3 at different time points to understand its degradation kinetics under assay conditions.
-
-
Data Presentation
Table 1: Stability of Solid L3 at Accelerated Conditions (3 Months)
| Storage Condition | Purity (%) | Appearance | Total Degradants (%) |
| 40°C / 75% RH | 91.5 | Slight yellowing | 8.5 |
| 25°C / 60% RH | 98.2 | No change | 1.8 |
| 5°C | 99.6 | No change | 0.4 |
| -20°C (Control) | 99.8 | No change | 0.2 |
Table 2: Hydrolytic Stability of L3 (1 mg/mL) in Solution at 25°C
| Buffer pH | % L3 Remaining (t=4h) | % L3 Remaining (t=24h) | Primary Degradant |
| pH 2.0 (HCl) | 95.1 | 85.3 | Hydrolysis Product A |
| pH 5.0 (Acetate) | 99.2 | 97.8 | Minor Degradants |
| pH 7.4 (Phosphate) | 88.4 | 65.2 | Hydrolysis Product A |
| pH 9.0 (Borate) | 60.7 | 15.1 | Hydrolysis Product A |
Table 3: Photostability of L3 (ICH Q1B Conditions)
| Sample Form | Illumination Condition | Purity (%) | Total Degradants (%) |
| Solid | 1.2 million lux hours | 99.1 | 0.9 |
| Solution (in MeOH) | 1.2 million lux hours | 76.4 | 23.6 |
| Solid (Dark Control) | N/A | 99.8 | 0.2 |
| Solution (Dark Control) | N/A | 99.5 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of L3
This study is designed to identify potential degradation products and pathways.[7][8]
-
Preparation: Prepare separate solutions of L3 at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C. Sample at 2, 8, and 24 hours. Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature (25°C). Sample at 30 mins, 1, 2, and 4 hours. Neutralize with HCl before HPLC analysis.
-
Oxidation: Add 3% hydrogen peroxide. Incubate at room temperature (25°C), protected from light. Sample at 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid L3 powder and the solution separately at 80°C. Sample at 1, 3, and 7 days.
-
Photostability: Expose solid L3 and the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[9] Wrap a control sample in foil.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[9]
Protocol 2: HPLC-UV/MS Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; quantify at λmax of L3.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range appropriate for L3 and its expected degradants.
Visualizations
Caption: Workflow for a forced degradation study of L3.
Caption: Primary degradation pathways for L3.
Caption: Decision tree for troubleshooting HPLC issues.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. moravek.com [moravek.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Improving the resolution of 3Alaph-Tigloyloxypterokaurene L3 in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 3α-Tigloyloxypterokaurene L3 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the resolution of 3α-Tigloyloxypterokaurene L3 in HPLC?
A1: The resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2]
-
Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency results in narrower peaks and better resolution. It is influenced by column length, particle size of the stationary phase, and flow rate.[1]
-
Selectivity (α): This is the ability of the chromatographic system to distinguish between different analytes. It is influenced by the chemical properties of the stationary phase, the composition of the mobile phase (including organic modifiers and pH), and temperature.[1][3]
-
Retention Factor (k): This describes how long an analyte is retained on the column. Optimal retention (typically k values between 2 and 10) allows sufficient time for separation to occur without excessive band broadening. It is primarily controlled by the strength of the mobile phase.[1]
Q2: I am observing poor resolution between 3α-Tigloyloxypterokaurene L3 and a closely eluting impurity. What is the first parameter I should adjust?
A2: For closely eluting or co-eluting peaks, changing the selectivity (α) is often the most effective initial step.[1][4] This can be achieved by modifying the mobile phase composition. Consider changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjusting the pH of the mobile phase if the analytes have ionizable groups.[4][5]
Q3: Can temperature adjustments improve the resolution of my analysis?
A3: Yes, increasing the column temperature can improve resolution.[3] Higher temperatures decrease the viscosity of the mobile phase, which can lead to better mass transfer and sharper peaks (increased efficiency).[3] However, be cautious as excessively high temperatures could potentially degrade thermolabile compounds.[3]
Troubleshooting Guides
Issue 1: Peak Tailing of 3α-Tigloyloxypterokaurene L3
Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and accuracy.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use an end-capped column to block residual silanol groups. Alternatively, a column with a polar-embedded phase can shield basic compounds from silanols.[6] |
| Mobile Phase pH close to Analyte's pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of 3α-Tigloyloxypterokaurene L3. Use a buffer to maintain a stable pH.[6] |
| Column Contamination or Void | If the column is contaminated, flush it with a strong solvent.[7] If a void has formed at the column inlet, replacing the column is necessary. Using a guard column can help extend the life of the analytical column.[8] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[6] |
Experimental Protocol: Modifying Mobile Phase to Reduce Peak Tailing
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Observation: The peak for 3α-Tigloyloxypterokaurene L3 exhibits significant tailing with an asymmetry factor of 1.8.
-
Troubleshooting Steps:
-
Step 1 (Adjust pH): Prepare a mobile phase with 60:40 Acetonitrile:20mM Phosphate buffer pH 3.0. Equilibrate the column for 20 minutes and inject the sample.
-
Step 2 (Change Organic Modifier): If tailing persists, prepare a mobile phase of 65:35 Methanol:20mM Phosphate buffer pH 3.0. The percentage of the organic modifier may need to be adjusted to achieve a similar retention time.
-
Step 3 (Evaluate Results): Compare the peak shape from each run. The goal is to achieve an asymmetry factor as close to 1.0 as possible.
-
Issue 2: Peak Fronting of 3α-Tigloyloxypterokaurene L3
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can also affect resolution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | Reduce the concentration of the sample or decrease the injection volume.[9] You can also consider using a column with a larger internal diameter. |
| Sample Solvent Stronger than Mobile Phase | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. |
| Low Column Temperature | In some cases, especially with certain compounds, increasing the column temperature can improve peak shape.[7][9] |
Experimental Protocol: Addressing Sample Overload
-
Initial Conditions:
-
Sample Concentration: 1.0 mg/mL
-
Injection Volume: 20 µL
-
Observation: The 3α-Tigloyloxypterokaurene L3 peak shows significant fronting.
-
-
Troubleshooting Steps:
-
Step 1 (Reduce Injection Volume): Keeping the sample concentration the same, reduce the injection volume to 10 µL, then 5 µL, and observe the peak shape.
-
Step 2 (Dilute Sample): If reducing the injection volume does not resolve the issue, prepare serial dilutions of the sample (e.g., 0.5 mg/mL, 0.1 mg/mL) and inject the original volume (20 µL).
-
Step 3 (Analyze Results): Identify the concentration and injection volume that provides a symmetrical peak without fronting.
-
Visual Troubleshooting Workflows
Caption: A logical workflow for systematically troubleshooting poor HPLC resolution.
Caption: A decision tree for diagnosing and resolving peak tailing issues.
References
- 1. chromtech.com [chromtech.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Complex Natural Product Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of complex natural product extracts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My analyte signal is significantly lower in the sample matrix compared to a pure standard, even when using a stable isotope-labeled internal standard (SIL-IS). What's happening?
A1: This is a classic sign of ion suppression , a major type of matrix effect. While a SIL-IS is designed to co-elute with the analyte and experience similar ionization effects, severe matrix components can disrupt this compensation.[1][2] Several factors could be at play:
-
High Concentration of Co-eluting Matrix Components: The sheer abundance of interfering compounds in your natural product extract can overwhelm the ionization source, suppressing the signal of both your analyte and the internal standard.[1]
-
Differentiation in Ionization Suppression: The analyte and the SIL-IS may not be suppressed to the exact same extent by all matrix components.
-
Internal Standard Issues: Ensure your SIL-IS is of high purity and used at an appropriate concentration.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat severe ion suppression is to remove the interfering matrix components before analysis.[1][3][4] Consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Dilute Your Sample: A simple and often effective strategy is to dilute the extract.[5][6] This reduces the concentration of all components, including the interfering ones. A dilution factor of 25 to 40 can often reduce ion suppression to less than 20% when the initial suppression is up to 80%. However, ensure your analyte concentration remains above the instrument's limit of quantitation (LOQ).
-
Chromatographic Separation: Improve the separation of your analyte from the matrix components. Modify your LC gradient, change the column chemistry, or consider techniques like two-dimensional LC (2D-LC) for highly complex samples.
-
Evaluate a Different Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI). APCI can be less susceptible to matrix effects for certain compounds.[3][7]
Q2: I'm observing a higher than expected signal for my analyte in the sample matrix. What could be the cause of this ion enhancement?
A2: This phenomenon is known as ion enhancement , another form of matrix effect where co-eluting compounds improve the ionization efficiency of your analyte.[3] This can lead to an overestimation of the analyte's concentration.
Troubleshooting Steps:
-
Identify the Enhancing Region: Use a post-column infusion experiment to pinpoint the retention time where ion enhancement occurs. This will help you understand which matrix components might be responsible.
-
Improve Chromatographic Separation: As with ion suppression, optimizing your chromatography to separate the analyte from the enhancing components is a key strategy.
-
Sample Cleanup: Employ sample preparation techniques like SPE or LLE to remove the compounds causing the enhancement.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of your analyte. This helps to mimic the matrix effects seen in your samples, leading to more accurate quantification.
Q3: My results are not reproducible across different batches of the same natural product extract. Could matrix effects be the culprit?
A3: Yes, variability in the composition of your natural product extract from batch to batch can lead to inconsistent matrix effects, resulting in poor reproducibility.
Troubleshooting Steps:
-
Standardize Extraction Protocol: Ensure your initial extraction procedure for the natural product is highly consistent to minimize batch-to-batch variation.
-
Implement Robust Sample Cleanup: A thorough and consistent sample cleanup method (e.g., SPE) will help to remove a significant portion of the variable matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for variations in matrix effects between samples.
-
Method of Standard Additions: For highly variable matrices where a representative blank is unavailable, the method of standard additions can be a powerful tool for accurate quantification.[6]
Frequently Asked Questions (FAQs)
What are matrix effects in mass spectrometry?
Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][8] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[3]
How can I quantitatively assess the extent of matrix effects in my samples?
The most common method is the post-extraction spike method .[3][9] This involves comparing the peak area of an analyte in a clean solvent to the peak area of the same amount of analyte spiked into a blank matrix extract (that has gone through the entire sample preparation process). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
What is the difference between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for matrix effect removal?
-
SPE utilizes a solid sorbent to selectively retain either the analytes of interest or the interfering matrix components. It can be highly selective and is amenable to automation.
-
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic solvent). It is a versatile technique but can be more labor-intensive.
The choice between SPE and LLE depends on the physicochemical properties of the analytes and the nature of the matrix interferences.
When should I use the method of standard additions?
The method of standard additions is particularly useful when:
-
You are working with a very complex and variable matrix.[6]
-
A representative blank matrix is not available to prepare matrix-matched calibration standards.[6]
-
You suspect significant and variable matrix effects that cannot be adequately corrected by an internal standard alone.
Can changing my LC-MS instrument parameters help reduce matrix effects?
Yes, to some extent. Optimizing parameters like spray voltage, gas flows, and ion source temperature can sometimes mitigate mild matrix effects. Additionally, choosing the appropriate ionization polarity (positive or negative ion mode) can be beneficial, as one mode may be less susceptible to interferences from the specific matrix components.[3] However, for significant matrix effects, sample preparation and chromatographic separation are more impactful.
Data Presentation
Table 1: Comparison of Common Strategies for Mitigating Matrix Effects
| Mitigation Strategy | Principle | Advantages | Disadvantages | Typical % Matrix Effect Reduction |
| Sample Dilution | Reduces the concentration of both analytes and interfering matrix components. | Simple, fast, and inexpensive. | Reduces analyte concentration, potentially compromising sensitivity (LOQ). | 20-80% (depending on dilution factor) |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on differential solubility in immiscible liquids. | Versatile, can handle a wide range of sample types. | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. | 50-90% |
| Solid-Phase Extraction (SPE) | Selectively retains analytes or interferences on a solid sorbent. | High selectivity, can be automated, various sorbent chemistries available. | Can be more expensive, requires method development to select the appropriate sorbent and conditions. | 70-99% |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - combines salting-out extraction with dispersive SPE cleanup. | Fast, high-throughput, uses minimal solvent. | Primarily developed for pesticide analysis in food, may require optimization for other natural products. | 70-95% |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled analog of the analyte that co-elutes and experiences similar matrix effects, allowing for correction. | Highly effective for correcting for signal variability. | Can be expensive, not available for all analytes. | N/A (corrects for, rather than reduces, matrix effects) |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the analytical response in real samples. | Compensates for matrix effects by ensuring calibrants and samples have a similar matrix. | Requires a representative blank matrix free of the analyte, which can be difficult to obtain for natural products. | N/A (compensates for matrix effects) |
Note: The percentage of matrix effect reduction is an estimate and can vary significantly depending on the analyte, matrix, and specific experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Flavonoids from a Plant Extract
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent Selection: Choose a C18 or polymeric reversed-phase (e.g., Oasis HLB) SPE cartridge.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol (B129727) through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Dilute the plant extract with an appropriate solvent (e.g., 10% methanol in water) to ensure analyte retention.
-
Load the diluted extract onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the flavonoid analytes with 3 mL of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of Lipophilic Interferences
This protocol is a general guideline for partitioning analytes into an organic phase.
-
Sample Preparation:
-
Take a known volume of your aqueous natural product extract in a centrifuge tube.
-
Adjust the pH of the aqueous sample to 2-3 units below the pKa of acidic analytes or 2-3 units above the pKa of basic analytes to ensure they are in their neutral form.
-
-
Extraction:
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Protocol 3: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
System Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of your analyte into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
The standard solution should be infused at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Establish a Stable Baseline:
-
Begin the LC gradient without an injection and allow the infused analyte signal to stabilize, creating a flat baseline in the mass spectrometer.
-
-
Injection of Blank Matrix:
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a peak indicates ion enhancement. This allows you to identify the retention time regions where matrix effects are most prominent.
-
Visualizations
Caption: A logical workflow for identifying, assessing, mitigating, and verifying the reduction of matrix effects.
Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).
Caption: A step-by-step workflow for Liquid-Liquid Extraction (LLE).
References
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Consistent Results with Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving diterpenoids.
Frequently Asked Questions (FAQs)
Q1: My diterpenoid compound shows inconsistent results in cell viability assays. What are the common causes?
A1: Inconsistency in bioassay results with diterpenoids can stem from several factors:
-
Poor Solubility: Diterpenoids are often lipophilic and have low aqueous solubility, leading to precipitation or aggregation in cell culture media. This can result in variable concentrations of the active compound reaching the cells.
-
Compound Instability: Diterpenoids may degrade in cell culture media over the course of an experiment, leading to a decrease in the effective concentration.
-
Assay Interference: Some diterpenoids can directly interfere with certain assay reagents. For example, they can reduce tetrazolium salts (e.g., MTT, XTT) non-enzymatically, leading to inaccurate readings that do not reflect true cell viability.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to diterpenoids due to differences in metabolic pathways, receptor expression, or membrane permeability. Even within the same cell line, passage number and culture conditions can influence the response.
-
Interaction with Serum Proteins: Diterpenoids can bind to proteins in the fetal bovine serum (FBS) used in cell culture media, which can affect their bioavailability and activity.
Q2: How can I improve the solubility of my diterpenoid in cell culture media?
A2: To improve the solubility of diterpenoids in aqueous media, consider the following strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving lipophilic compounds. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Pluronic F-68: This non-ionic surfactant can be added to the cell culture medium to help solubilize hydrophobic compounds and prevent their aggregation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility.
Q3: Are there alternative cell viability assays that are less prone to interference by diterpenoids?
A3: Yes, several alternative assays are recommended when working with compounds like diterpenoids that can interfere with tetrazolium-based assays:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density by staining total cellular protein. It is a simple, sensitive, and reproducible method that is not affected by the reducing potential of the test compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" protocol.
-
LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.
Troubleshooting Guides
Problem 1: High background signal in control wells (diterpenoid + media, no cells) in an MTT assay.
-
Possible Cause: The diterpenoid is directly reducing the MTT reagent to formazan, independent of cellular activity.
-
Troubleshooting Steps:
-
Confirm Interference: Run a control experiment with the diterpenoid in cell-free media and add the MTT reagent. A color change indicates direct reduction.
-
Switch Assay: Use a non-tetrazolium-based assay such as the Sulforhodamine B (SRB) or CellTiter-Glo® assay.
-
Wash Cells: If you must use an MTT assay, gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to remove any residual diterpenoid.
-
Problem 2: Precipitate formation observed in the cell culture wells after adding the diterpenoid.
-
Possible Cause: The diterpenoid has low aqueous solubility and is precipitating out of the cell culture medium.
-
Troubleshooting Steps:
-
Optimize Stock Solution: Ensure your diterpenoid is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the media.
-
Reduce Final Concentration: Test a lower concentration range of your diterpenoid.
-
Use a Solubilizing Agent: Add a low concentration of a biocompatible surfactant like Pluronic F-68 to the cell culture medium.
-
Pre-complex with Cyclodextrin: Investigate the use of cyclodextrins to enhance the solubility of your specific diterpenoid.
-
Problem 3: Inconsistent IC50 values for the same diterpenoid across different experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
-
Control for Cell Passage Number: Use cells within a defined passage number range for all experiments, as cellular responses can change with prolonged culturing.
-
Monitor Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity).
-
Consistent Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are properly stored.
-
Automate Pipetting: If possible, use automated liquid handlers to minimize pipetting errors.
-
Data Presentation
Table 1: Cytotoxic Activity of Selected Diterpenoids against Various Cancer Cell Lines
| Diterpenoid | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Oridonin | MCF-7 | MTT | 48 | 8.5 | [1] |
| Oridonin | PC-3 | MTT | 48 | 12.3 | [1] |
| Andrographolide | A549 | MTT | 48 | 15.2 | [1] |
| Andrographolide | HeLa | MTT | 48 | 9.8 | [1] |
| Triptolide | HL-60 | MTT | 72 | 0.01 | [2] |
| Triptolide | A549 | MTT | 72 | 0.02 | [2] |
| Jatrophone | MDA-MB-231 | SRB | 48 | 0.5 | [3] |
| Jatrophone | HCT116 | SRB | 48 | 0.8 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Table 2: Anti-inflammatory Activity of Selected Diterpenoids
| Diterpenoid | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |
| Andrographolide | RAW 264.7 | Griess Assay | Nitric Oxide (NO) | 18.5 | [4] |
| Parthenolide | RAW 264.7 | ELISA | TNF-α | 4.8 | [5] |
| Triptolide | THP-1 | ELISA | IL-6 | 0.02 | [2] |
| Cafestol | J774A.1 | Griess Assay | Nitric Oxide (NO) | 25.3 | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plates for 5 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and incubate for the desired exposure time.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.
Caption: Activation of the Nrf2 signaling pathway by diterpenoids.
Experimental Workflow
Caption: General workflow for diterpenoid cytotoxicity bioassays.
References
- 1. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of 27 selected terpenoid compounds tested through modulating Th1/Th2 cytokine secretion profiles using murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to handle degradation of ester-containing natural products during extraction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of ester-containing natural products during the extraction process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems researchers may encounter during the extraction of ester-containing compounds.
| Issue | Potential Cause | Recommended Solutions & Preventative Measures |
| Low yield of the target ester compound. | Ester Hydrolysis (Saponification): The presence of water and basic conditions can convert the ester into a carboxylic acid salt and an alcohol, preventing its extraction into organic solvents.[1][2][3] | Control pH: Maintain a slightly acidic to neutral pH (typically pH 4-8) during extraction and workup.[4][5] Use Anhydrous Conditions: Thoroughly dry all plant material, solvents, and glassware before extraction to minimize water content.[4][6] |
| The final extract shows the presence of unexpected carboxylic acids and alcohols. | Acid-Catalyzed Hydrolysis: Residual acids in the plant matrix or the use of acidic solvents can catalyze the breakdown of esters, especially when heated.[1][2][3][7] | Neutralize Plant Material: Pre-wash or neutralize acidic plant material before extraction. Avoid Strong Acids: Use neutral or slightly acidic solvents. If an acidic catalyst is necessary, use the mildest possible conditions and lowest effective concentration.[8] Lower Temperature: Perform the extraction at a lower temperature to reduce the rate of hydrolysis.[6] |
| Loss of compound activity or degradation during long extraction times. | Thermal Degradation (Thermolysis): Many natural esters are sensitive to heat.[9][10] Prolonged exposure to high temperatures, common in methods like Soxhlet or reflux extraction, can cause degradation.[9][11][12] | Reduce Extraction Time & Temperature: Opt for modern extraction techniques that operate at lower temperatures or for shorter durations.[9][11][12] Maceration: For highly thermolabile compounds, maceration at room temperature can be effective, although it may be time-consuming and less efficient.[10][11] |
| Inconsistent yields between batches. | Enzymatic Degradation: Endogenous esterase enzymes within the plant material can become active once the cells are disrupted during grinding or extraction, leading to hydrolysis of the target esters.[13][14][15] | Enzyme Deactivation: Immediately after harvesting, flash-freeze the plant material or briefly heat it (blanching) to denature the enzymes. Solvent Choice: Use organic solvents that can inhibit enzyme activity. |
| Co-extraction of undesirable polar impurities. | Inefficient Solvent System: The chosen solvent may have poor selectivity for the target ester, leading to the co-extraction of more polar compounds like the hydrolysis products (carboxylic acids). | Optimize Solvent Polarity: Use a non-polar solvent for non-polar esters. For Supercritical Fluid Extraction (SFE), pure CO₂ is ideal for non-polar compounds.[16][17] Use Modifiers Sparingly: In SFE, if a modifier is needed to increase solvating power, use a minimal amount of a co-solvent like ethanol (B145695).[18] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ester degradation during extraction?
A1: The primary causes are:
-
Hydrolysis: This is the most common degradation pathway, where the ester bond is cleaved by water. This reaction is significantly accelerated by the presence of acids or bases (saponification).[1][2][3]
-
Thermolysis: Many ester-containing natural products are thermolabile, meaning they can decompose at the high temperatures used in conventional extraction methods like Soxhlet or refluxing.[9][10][19]
-
Enzymatic Degradation: Plants contain natural enzymes (esterases) that can hydrolyze ester bonds. These enzymes are released when plant cells are ruptured during preparation and extraction.[14][20]
Q2: My compound is heat-sensitive. What are the best extraction methods to use?
A2: For thermolabile compounds, it is crucial to avoid prolonged exposure to high heat.[9] Modern, non-conventional methods are highly recommended:
-
Supercritical Fluid Extraction (SFE): This technique often uses supercritical CO₂ at low critical temperatures (e.g., 31°C), making it ideal for heat-sensitive molecules.[9][17][21] It is non-toxic, and the solvent is easily removed.[22]
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls, which enhances extraction efficiency at lower temperatures and significantly reduces extraction time.[23][24][25]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to much shorter extraction times (minutes instead of hours), which minimizes thermal degradation.[26][27][28]
Q3: How can I prevent ester hydrolysis during the extraction process?
A3: To prevent hydrolysis, you must carefully control moisture and pH.
-
Control Moisture: Use properly dried plant material and anhydrous solvents.[4][6]
-
Control pH: The most stable pH range for most esters is slightly acidic to neutral (pH 4-8).[5] Avoid strongly acidic or alkaline conditions.[4] If the plant material itself is acidic, consider a neutralizing pre-wash.
-
Add Stabilizers: In some formulations, chemical stabilizers like carbodiimides can be used to react with any carboxylic acids formed, preventing the reverse reaction.[4]
-
Use Chelating Agents: If metal ions are present, they can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions.[4]
Q4: Can solvent choice impact the stability of my ester compound?
A4: Yes, the solvent plays a critical role. Solvents containing water can directly contribute to hydrolysis. The polarity of the solvent affects which compounds are extracted. For instance, using a highly polar solvent might increase the co-extraction of acidic or basic compounds from the plant matrix that could then catalyze hydrolysis. For SFE, pure CO₂ is non-polar, but its solvating power can be adjusted by adding polar modifiers like ethanol.[18] However, the amount of modifier should be optimized to prevent unwanted side reactions.
Comparative Data on Extraction Methods
The table below summarizes the key differences between conventional and modern extraction techniques for labile, ester-containing compounds.
| Extraction Method | Typical Temperature | Typical Time | Solvent Consumption | Suitability for Thermolabile Esters | Key Advantages |
| Soxhlet Extraction | High (Boiling point of solvent) | 6-24 hours | High | Poor[9][11] | Exhaustive extraction. |
| Maceration | Room Temperature | Days | High | Good[10][11] | Simple, no heat required. |
| Reflux Extraction | High (Boiling point of solvent) | 2-4 hours | Moderate | Poor[9] | More efficient than maceration. |
| Ultrasound-Assisted (UAE) | Low to Moderate | 15-60 minutes | Low | Excellent[12][24] | Fast, efficient, low temperature. |
| Microwave-Assisted (MAE) | Moderate to High (controlled) | 5-30 minutes | Low | Very Good[26][27] | Extremely fast, reduced solvent use. |
| Supercritical Fluid (SFE) | Low (near ambient) | 30-120 minutes | None (CO₂) | Excellent[16][22] | Solvent-free extract, highly selective. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of a Labile Ester
Objective: To efficiently extract an ester-containing compound from a plant matrix while minimizing thermal degradation.
Materials:
-
Dried, powdered plant material.
-
Appropriate extraction solvent (e.g., ethanol, ethyl acetate).
-
Ultrasonic bath or probe sonicator.
-
Flask, filter paper, and collection vessel.
-
Rotary evaporator.
Methodology:
-
Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of the selected solvent to the flask (a 1:10 solid-to-solvent ratio is a good starting point).[23]
-
Sonication: Place the flask in an ultrasonic bath or insert an ultrasonic probe into the mixture. Sonicate at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 30 minutes).[23] The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, enhancing solvent penetration and extraction.[23][29]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) to obtain the crude extract.
-
Analysis: Analyze the crude extract for the presence and purity of the target ester compound using techniques like HPLC or GC.
Protocol 2: Supercritical Fluid Extraction (SFE) of a Non-Polar Ester
Objective: To selectively extract a non-polar, thermolabile ester using an environmentally friendly solvent.
Materials:
-
Dried, ground plant material.
-
SFE system with an extraction vessel, pumps, and separator.
-
High-purity carbon dioxide (CO₂).
-
(Optional) Co-solvent such as food-grade ethanol.
Methodology:
-
Loading: Load the ground plant material into the SFE extraction vessel.
-
System Pressurization: Pressurize the system with CO₂ to the desired supercritical pressure (e.g., 100-350 bar).[16]
-
Temperature Control: Set the extraction vessel to the desired temperature (e.g., 40-60°C).
-
Extraction: Flow supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the ester compounds from the plant matrix.[16] If the target compound has some polarity, a small percentage of a co-solvent (modifier) like ethanol can be added to the CO₂ stream to enhance solubility.[18]
-
Separation: Route the CO₂-extract mixture to a separator vessel at a lower pressure and/or different temperature. This change in conditions causes the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extracted compounds.
-
Collection: Collect the solvent-free extract from the bottom of the separator.
-
Recycling: The gaseous CO₂ is typically re-compressed and recycled back into the system.
Visualizations
Workflow for Method Selection
Caption: Decision workflow for selecting an extraction method.
Acid-Catalyzed Ester Hydrolysis
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. carbodiimide.com [carbodiimide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid/base-catalyzed ester hydrolysis in near-critical water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Overcoming Obstacles: Challenges and Limitations in Plant Extract Acid Hydrolysis [plantextractwholesale.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyester - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Supercritical fluid extraction in natural products analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 22. ajgreenchem.com [ajgreenchem.com]
- 23. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 24. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 28. applications.emro.who.int [applications.emro.who.int]
- 29. youtube.com [youtube.com]
Minimizing epimerization of 3Alaph-Tigloyloxypterokaurene L3 during derivatization
Welcome to the technical support center for the derivatization of 3α-Tigloyloxypterokaurene L3. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize epimerization at the C-3 position during chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for 3α-Tigloyloxypterokaurene L3?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For 3α-Tigloyloxypterokaurene L3, the stereochemistry at the C-3 position, where the tigloyloxyl group is attached, is crucial for its biological activity. Inadvertent inversion to the 3β-epimer during derivatization can lead to a loss of potency or altered pharmacological profile. As an allylic ester, the C-3 position is susceptible to epimerization under certain reaction conditions.
Q2: Which reaction conditions are known to promote epimerization of the 3α-ester group?
The 3α-ester group in kaurene diterpenes can be sensitive to both acidic and basic conditions, as well as elevated temperatures.[1] The allylic nature of the ester linkage makes it susceptible to isomerization. Factors that can promote epimerization include:
-
Strongly acidic or basic media: These conditions can facilitate the hydrolysis of the ester and subsequent re-esterification or directly promote enolization of nearby carbonyl groups, which can lead to epimerization at adjacent stereocenters.
-
High temperatures: Thermal rearrangement is a known phenomenon for allylic esters.[2]
-
Certain metal catalysts: Some transition metal catalysts used in derivatization reactions can promote isomerization.[3]
-
Choice of solvent: The polarity and ionizing power of the solvent can influence the stability of intermediates that may lead to epimerization.[2]
Q3: What are the general strategies to minimize epimerization during derivatization?
To minimize epimerization of 3α-Tigloyloxypterokaurene L3, the following strategies are recommended:
-
Mild Reaction Conditions: Employ neutral or near-neutral pH conditions whenever possible. Use the lowest possible reaction temperature that allows the desired transformation to proceed at a reasonable rate.
-
Appropriate Reagents: Select reagents known for their mildness and stereoselectivity. For instance, enzymatic methods for ester hydrolysis or synthesis can be highly specific and avoid harsh conditions.[4]
-
Protective Group Strategy: If the tigloyl group is not the reaction site, consider protecting other sensitive functional groups in the molecule to avoid side reactions that might require harsh deprotection steps.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired product is formed to avoid prolonged exposure to potentially epimerizing conditions.
Q4: How can I detect and quantify the extent of epimerization?
The most common methods for detecting and quantifying epimers are chromatographic techniques that can separate diastereomers or enantiomers:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the 3α and 3β epimers. Alternatively, derivatization with a chiral reagent can create diastereomers that are separable on standard HPLC columns.[5][6][7][8][9]
-
Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be employed for the separation of volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can sometimes distinguish between epimers based on differences in chemical shifts and coupling constants, especially with the use of chiral shift reagents.
Troubleshooting Guides
Issue 1: Significant epimerization observed after ester hydrolysis.
| Potential Cause | Troubleshooting Step |
| Harsh acidic or basic conditions. | Switch to milder hydrolysis conditions. Consider using enzymatic hydrolysis (e.g., with a lipase) or reagents like trimethyltin (B158744) hydroxide (B78521) which can cleave esters under neutral conditions.[10] |
| Elevated reaction temperature. | Perform the hydrolysis at a lower temperature, even if it requires a longer reaction time. |
| Prolonged reaction time. | Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. |
Issue 2: Epimerization during the introduction of a new functional group elsewhere in the molecule.
| Potential Cause | Troubleshooting Step |
| Reagents are not compatible with the allylic ester. | Screen a variety of reagents to find one that is selective for the desired transformation without affecting the C-3 stereocenter. |
| Reaction intermediates are unstable. | Change the solvent to one that may stabilize the intermediates and disfavor the epimerization pathway. Consider the use of protective groups for the tigloyl ester if it is being cleaved. |
| Use of a palladium catalyst is causing isomerization. | For allylic alkylations, consider using chelated amino acid ester enolates as nucleophiles at low temperatures (-78 °C) to suppress isomerization.[2][3] |
Quantitative Data Summary
| Parameter | Condition Favoring Stability (Minimizing Epimerization) | Condition Promoting Instability (Increasing Epimerization Risk) | References |
| pH | Neutral (pH ~7) | Strongly acidic or strongly basic | [1] |
| Temperature | Low (e.g., -78°C to room temperature) | High | [2] |
| Reagents | Mild, stereoselective reagents (e.g., enzymes) | Harsh chemical reagents (e.g., strong acids/bases) | [4][10] |
| Solvent | Non-polar, aprotic solvents | Polar, protic solvents with high ionizing power | [2] |
| Ester Structure | Sterically hindered esters | Sterically unhindered esters | [11] |
Experimental Protocols
The following are generalized protocols for common derivatization reactions, adapted for minimizing epimerization of sensitive compounds like 3α-Tigloyloxypterokaurene L3. Note: These are templates and should be optimized for the specific substrate and desired reaction.
Protocol 1: Mild Hydrolysis of the Tigloyl Ester
-
Enzymatic Hydrolysis:
-
Dissolve 3α-Tigloyloxypterokaurene L3 in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-solvent like THF or acetone (B3395972) to ensure solubility.
-
Add a lipase (B570770) (e.g., Candida antarctica lipase B) immobilized on a solid support.
-
Stir the mixture at room temperature (25-30°C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the enzyme and extract the product with an organic solvent.
-
Purify the resulting 3α-hydroxypterokaurene by column chromatography.
-
Protocol 2: Stereoretentive Esterification at the 3α-Hydroxyl Group
This protocol assumes the tigloyl group has been previously removed to yield the 3α-alcohol.
-
Steglich Esterification:
-
Dissolve the 3α-hydroxypterokaurene, the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.2 equivalents) portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Logical Workflow for Minimizing Epimerization
Caption: A logical workflow for planning and executing the derivatization of 3α-Tigloyloxypterokaurene L3 with a focus on minimizing epimerization.
Hypothetical Signaling Pathway
Given the lack of specific literature on the signaling pathway of 3α-Tigloyloxypterokaurene L3, the following diagram illustrates a plausible anti-inflammatory mechanism, as this is a common activity for kaurene diterpenes.
Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action for 3α-Tigloyloxypterokaurene L3 via inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isomerization-Free Allylic Alkylations of Terminal π-Allyl Palladium Complexes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. icrrd.com [icrrd.com]
Technical Support Center: Enhancing Kaurene Diterpenoid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges associated with kaurene diterpenoids. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) on Kaurene Diterpenoid Bioavailability
Q1: What are the primary factors limiting the oral bioavailability of many kaurene diterpenoids?
A1: The primary limiting factor for the oral bioavailability of many kaurene diterpenoids, such as Oridonin (B1677485), is their poor aqueous solubility.[1][2] These compounds are often hydrophobic (lipophilic), which leads to a low dissolution rate in the gastrointestinal (GI) tract.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first be dissolved in the GI fluids.[3] Therefore, low solubility directly results in poor absorption and, consequently, low and variable bioavailability.[2][4]
Q2: What is the Biopharmaceutics Classification System (BCS), and where do most kaurene diterpenoids fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many kaurene diterpenoids are classified as BCS Class II or IV drugs due to their characteristic low solubility.[3] The main challenge for BCS Class II compounds is the poor dissolution rate, which limits absorption despite their high permeability.[3]
Q3: Can you provide an overview of the main strategies used to enhance the bioavailability of these compounds?
A3: Certainly. The core objective is to improve the solubility and/or dissolution rate of the diterpenoid. The most common and effective strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous solid form, which dissolves much faster than the crystalline form.[5][6]
-
Nanotechnology (e.g., Nanoemulsions, Nanosuspensions): Reducing the particle size of the drug to the nanometer scale. This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7][8]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic drug molecule within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[9][10][11]
-
Structural Modification (Prodrugs): Chemically modifying the drug molecule to create a more soluble derivative (a prodrug) that converts back to the active form in the body. PEGylation is a common example.[1]
Section 2: Formulation Strategies & Troubleshooting Guides
Part A: Solid Dispersions
Q4: How do amorphous solid dispersions (ASDs) improve the bioavailability of kaurene diterpenoids?
A4: ASDs enhance bioavailability primarily by overcoming the energy barrier required to dissolve a crystalline solid. The drug is molecularly dispersed in a hydrophilic carrier in an amorphous (non-crystalline), high-energy state.[5][12] This allows for faster and more extensive dissolution in the GI tract, leading to a higher concentration of the drug available for absorption.[5] For example, a solid dispersion of Oridonin using PVP K17 as a carrier resulted in a 26.4-fold improvement in bioavailability compared to a simple physical mixture.[1][13]
Q5: I'm preparing a solid dispersion using the solvent evaporation method, but my final product shows signs of drug crystallization. What could be the cause?
A5: This is a common stability issue with ASDs. Potential causes and troubleshooting steps include:
-
Inadequate Polymer Interaction: The chosen polymer may not be effectively inhibiting crystallization. Consider screening different polymers (e.g., PVP, HPMC, Soluplus®) or using a combination of polymers to improve drug-polymer miscibility.[5]
-
High Drug Loading: If the drug-to-polymer ratio is too high, the polymer may not be able to stabilize the amorphous drug. Try reducing the drug loading in the formulation.
-
Slow Solvent Evaporation: If the solvent evaporates too slowly, the drug molecules have time to rearrange into a crystalline lattice.[14] Ensure rapid solvent removal by adjusting temperature, pressure (vacuum), or gas flow. Spray drying is often superior to rotary evaporation for this reason as the solvent evaporates in milliseconds.[14][15]
-
Hygroscopicity: Amorphous systems can absorb moisture, which acts as a plasticizer and can induce crystallization. Store the final product in a desiccator or with a desiccant under controlled humidity conditions.
Q6: My solid dispersion has poor powder flow and is difficult to handle for downstream processing. How can I fix this?
A6: Poor flow properties are often related to particle size and morphology.
-
Milling: If the product is a large, solid mass (common with rotary evaporation), it will require milling and sieving to obtain a powder with a uniform particle size.[14]
-
Spray Drying: This technique often produces more spherical and uniform particles directly, which generally have better flow properties compared to milled materials.[15]
-
Excipients: Consider adding glidants like colloidal silicon dioxide to the final blend to improve powder flowability before tableting or capsule filling.
Part B: Nanoemulsions
Q7: How does formulating a kaurene diterpenoid into a nanoemulsion improve its absorption?
A7: A nanoemulsion is a dispersion of oil droplets in an aqueous phase (or vice versa) with droplet sizes typically in the 20-200 nm range, stabilized by surfactants.[7] The kaurene diterpenoid is first dissolved in the oil phase. When administered orally, the nanoemulsion:
-
Presents the drug in a dissolved state, bypassing the dissolution step which is rate-limiting for poorly soluble drugs.[8]
-
Increases the surface area for drug release and absorption due to the small droplet size.
-
Can enhance permeation across the intestinal epithelium. The surfactants used can have membrane-fluidizing effects, and the lipid components can stimulate lymphatic transport, which bypasses first-pass metabolism in the liver.
Q8: I am having trouble forming a stable nanoemulsion; the phases separate over time. What should I check?
A8: Nanoemulsion instability (e.g., creaming, coalescence, Ostwald ripening) is a critical challenge.
-
Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant (S/CoS) and the total surfactant concentration are critical. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, water, and S/CoS that result in a stable nanoemulsion region.[7]
-
HLB Value: Ensure the hydrophile-lipophile balance (HLB) of your surfactant system is matched to the oil phase you are using.
-
Energy Input: If using a high-energy method (e.g., ultrasonication, high-pressure homogenization), ensure the energy input and duration are sufficient to reduce droplet size effectively.[16][17] Insufficient energy will result in larger, less stable droplets.
-
Component Selection: The solubility of the diterpenoid in the chosen oil is crucial for achieving adequate drug loading and preventing precipitation. Screen several pharmaceutically acceptable oils (e.g., medium-chain triglycerides, pine nut oil) to find one with high solubilizing capacity for your compound.[16]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Accurately weigh the kaurene diterpenoid and the selected carrier polymer (e.g., PVP K30) at a predetermined ratio (e.g., 1:4 w/w).
-
Dissolution: Dissolve both components completely in a suitable volatile solvent or solvent mixture (e.g., methanol, acetone, or a dichloromethane/ethanol mixture).[18] Use a volume sufficient to ensure complete dissolution. A clear solution should be obtained.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry, thin film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven for 24-48 hours at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.
-
Processing: Carefully scrape the solid material from the flask. Gently pulverize the collected solid dispersion using a mortar and pestle.
-
Sieving & Storage: Pass the powdered dispersion through a sieve (e.g., 100-mesh) to obtain a uniform particle size. Store the final product in an airtight container with a desiccant in a cool, dry place.[6]
Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion by Ultrasonication
-
Phase Preparation:
-
Oil Phase: Accurately weigh the kaurene diterpenoid and dissolve it in the selected oil (e.g., medium-chain triglycerides). Gentle heating (e.g., 40-60°C) may be required to facilitate dissolution.[16]
-
Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in deionized water.
-
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at moderate speed with a magnetic stirrer. This will form a coarse, milky pre-emulsion.
-
Homogenization: Submerge the probe of a high-intensity ultrasonicator into the pre-emulsion.[16] Sonicate for a specified time (e.g., 5-15 minutes) at a set amplitude (e.g., 20-40%). To prevent overheating, perform sonication in an ice bath and use a pulsed duty cycle (e.g., 5 seconds on, 5 seconds off).[16]
-
Equilibration: Allow the resulting translucent nanoemulsion to equilibrate at room temperature for at least 30 minutes.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days until they form a differentiated, polarized monolayer.[19]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer using a voltmeter. Only use inserts with TEER values within an acceptable range (e.g., >300 Ω·cm²), indicating intact tight junctions.[20]
-
Assay Preparation:
-
Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the dosing solution by dissolving the kaurene diterpenoid formulation in HBSS at the desired concentration (e.g., 10 µM).[19]
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[19]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Efflux Measurement (Basolateral to Apical - B→A) (Optional): To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), perform the assay in reverse. Add the dosing solution to the basolateral chamber and sample from the apical chamber. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux.[19]
-
Analysis: Quantify the concentration of the diterpenoid in the collected samples using a validated analytical method like LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Protocol 4: General In Vivo Bioavailability Study in Rodents
-
Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) for at least one week under standard laboratory conditions. Fast animals overnight (8-12 hours) before dosing but allow free access to water.
-
Formulation Preparation: Prepare the kaurene diterpenoid formulation (e.g., solid dispersion reconstituted in water, nanoemulsion) and a control (e.g., suspension of the pure drug in 0.5% carboxymethyl cellulose).
-
Dosing:
-
Oral (p.o.) Group: Administer a single dose of the formulation via oral gavage at a specific dosage (e.g., 50 mg/kg).[21]
-
Intravenous (i.v.) Group (for absolute bioavailability): Administer a single i.v. dose of the drug (solubilized in a suitable vehicle like DMSO/saline) via the tail vein at a lower dosage (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage & Analysis: Store the plasma samples at -80°C until analysis. Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), using non-compartmental analysis software. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 5: HPLC Method for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
System: HPLC with UV or Mass Spectrometric (MS) detection (LC-MS/MS is preferred for sensitivity and selectivity).[22]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[23]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.[22][24]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: For MS/MS, use electrospray ionization (ESI) in positive or negative mode and monitor specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and internal standard.[22][24]
-
-
Quantification: Construct a calibration curve using standard solutions of the kaurene diterpenoid spiked into blank plasma and processed using the same extraction procedure.
Section 4: Quantitative Data & Visualizations
Data Summary: Bioavailability Enhancement of Kaurene Diterpenoids
| Kaurene Diterpenoid | Formulation Strategy | Carrier/System | Animal Model | Bioavailability Increase (Relative) | Reference |
| Oridonin | Solid Dispersion (GAS Technique) | PVP K17 | Dogs | 26.4-fold increase in AUC vs. physical mixture | [1][13] |
| Oridonin | Structural Modification (PEGylation) | PEG20kDa-SA | Not Specified | 2.1-fold increase in AUC vs. bulk Oridonin | [1] |
| ent-Kaurenoic Acid | Cyclodextrin Complexation | β-cyclodextrin | Mice | Enhanced antitumor activity, suggesting improved bioavailability | [9] |
Visualizations: Workflows and Logical Diagrams
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: General experimental workflow for an in vivo bioavailability study.
Caption: Key biological barriers to oral drug absorption and intervention points.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility and Bioavailability Enhancement of Oridonin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ardena.com [ardena.com]
- 16. briefs.techconnect.org [briefs.techconnect.org]
- 17. Nanoemulsion preparation [protocols.io]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bioperine.jp [bioperine.jp]
- 22. HPLC-MS/MS method for bioavailability study of bruceines D & E in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Structure-Activity Relationship of ent-Kaurene Diterpenoids as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of anti-inflammatory action investigated for these derivatives is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Several of these compounds demonstrated potent, non-cytotoxic inhibition of NO production with IC50 values in the low micromolar range.[1] The underlying mechanism for the most potent compounds was found to be the inhibition of NF-κB activation, a key signaling pathway in the inflammatory response.[1]
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity (inhibition of NO production) and cytotoxicity of selected ent-kaurene (B36324) derivatives. The compounds are grouped based on structural similarities to highlight key SAR findings.
| Compound ID | Modifications from Parent Structure | IC50 for NO Inhibition (µM)[1] | Cell Viability (%) at 25 µM[1] |
| 9 | R1=OH, R2=H, R3=CH2 | 4.5 ± 0.3 | >95 |
| 10 | R1=OAc, R2=H, R3=CH2 | 6.2 ± 0.5 | >95 |
| 11 | R1=OH, R2=OH, R3=CH2 | 2.1 ± 0.2 | <50 |
| 12 | R1=OAc, R2=OAc, R3=CH2 | 3.8 ± 0.3 | <50 |
| 14 | R1=OH, R2=H, R3=O | 7.5 ± 0.6 | <50 |
| 17 | R1=H, R2=H, R3=CH2, C15-C16 double bond | 9.8 ± 0.8 | >95 |
| 23 | R1=OH, R2=H, R3=CH2, C15-OH | 5.3 ± 0.4 | <50 |
| 28 | Introduction of a pyrazoline ring fused to C15-C16 | 3.1 ± 0.2 | >95 |
| 37 | Introduction of an isoxazoline (B3343090) ring fused to C15-C16 | 8.7 ± 0.7 | >95 |
| 48 | C17-aldehyde | 6.9 ± 0.5 | >95 |
| 55 | C17-N-phenylpyrazole | 4.2 ± 0.3 | >95 |
| 61 | C17-N-acetylpyrazole | 8.1 ± 0.6 | >95 |
| 62 | C17-N-methylpyrazole | 5.0 ± 0.4 | >95 |
Key Structure-Activity Relationship Insights:
-
Hydroxylation and Acetylation: The presence of hydroxyl groups at R1 and R2 (compounds 11 and 12) increased the anti-inflammatory potency but also led to significant cytotoxicity.[1] Acetylation of the hydroxyl groups (compound 10 vs. 9) slightly decreased the activity.[1]
-
Modification at C16-C17: Introduction of a ketone at R3 (compound 14) or an additional hydroxyl group at C15 (compound 23) resulted in high cytotoxicity.[1]
-
Heterocyclic Ring Fusion: The fusion of a pyrazoline ring at C15-C16 (compound 28) resulted in one of the most potent and non-cytotoxic compounds in the series.[1] Fusion of an isoxazoline ring (compound 37) also yielded a non-cytotoxic compound, albeit with lower potency.[1]
-
Modifications at C17: Conversion of the exocyclic methylene (B1212753) at C17 to an aldehyde (compound 48) or incorporating a pyrazole (B372694) moiety (compounds 55, 61, and 62) produced potent and non-cytotoxic inhibitors of NO production.[1]
Experimental Protocols
Anti-Inflammatory Activity Assay (Inhibition of NO Production)[1]
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The medium was then replaced with fresh medium containing the test compounds at various concentrations.
-
After 1 hour of pre-incubation, cells were stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
The plates were incubated for another 24 hours.
-
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
50 µL of cell culture medium was mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After 10 minutes of incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader.
-
The concentration of nitrite was determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of inhibition of NO production was calculated relative to LPS-stimulated cells without any compound. The IC50 value was determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)[1]
-
Procedure: After the 24-hour incubation with the test compounds and LPS, the culture medium was removed.
-
100 µL of MTT solution (0.5 mg/mL in DMEM) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The MTT solution was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm.
-
Data Analysis: Cell viability was expressed as a percentage of the control (cells treated with LPS alone).
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of ent-kaurene derivatives.
Caption: Workflow for evaluating the anti-inflammatory activity of ent-kaurene derivatives.
References
Cross-validation of 3Alaph-Tigloyloxypterokaurene L3 bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Bioactivity of ent-Kaurane Diterpenoids
The cytotoxic effects of Oridonin (B1677485), Eriocalyxin B, and Lasiokaurin have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | SGC-7901 | Gastric Cancer | 22.74 | |
| HGC-27 | Gastric Cancer | Not specified, but induced apoptosis | [2] | |
| PC3 | Prostate Cancer | Not specified, but induced apoptosis | [3] | |
| DU145 | Prostate Cancer | Not specified, but induced apoptosis | [3] | |
| HepG2 | Liver Cancer | Not specified, but induced G2/M arrest and apoptosis | ||
| K562 | Leukemia | 0.95 (for a derivative) | [4] | |
| BGC-7901 | Gastric Cancer | 1.05 (for a derivative) | [4] | |
| HCT-116 | Colon Cancer | 0.16 (for a derivative) | [4] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | [5] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | [5] | |
| Eriocalyxin B | PC-3 | Prostate Cancer | 0.88 (24h) | [6] |
| PANC-1 | Pancreatic Cancer | Potent cytotoxicity demonstrated | [7] | |
| SW1990 | Pancreatic Cancer | Potent cytotoxicity demonstrated | [7] | |
| CAPAN-1 | Pancreatic Cancer | Potent cytotoxicity demonstrated | [7] | |
| CAPAN-2 | Pancreatic Cancer | Potent cytotoxicity demonstrated | [7] | |
| T24 | Bladder Cancer | Not specified, but inhibited growth | [8] | |
| Lasiokaurin | SK-BR-3 | Breast Cancer | 1.59 | [9] |
| MDA-MB-231 | Breast Cancer | 2.1 | [9] | |
| BT-549 | Breast Cancer | 2.58 | [9] | |
| MCF-7 | Breast Cancer | 4.06 | [9] | |
| T-47D | Breast Cancer | 4.16 | [9] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | More potent than Oridonin | [10] | |
| CNE-1 | Nasopharyngeal Carcinoma | Significant inhibitory effects | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the bioactivity of ent-kaurane diterpenoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Oridonin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer compounds. This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine (B164497) in apoptotic cells and propidium (B1200493) iodide (PI) to identify necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-FITC negative and PI negative: Live cells.
-
Annexin V-FITC positive and PI negative: Early apoptotic cells.
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells.
-
Annexin V-FITC negative and PI positive: Necrotic cells.
-
Signaling Pathways Modulated by ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily those involved in apoptosis. Oridonin, for instance, has been shown to induce apoptosis through multiple mechanisms.[16]
A common pathway involves the mitochondria-dependent (intrinsic) pathway of apoptosis. Oridonin can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[1][3]
Furthermore, Oridonin has been reported to inactivate the PI3K/Akt signaling pathway, a key survival pathway in many cancers.[3] Inhibition of this pathway can lead to the upregulation of p53, a tumor suppressor protein that can trigger apoptosis.[3] The JNK signaling pathway has also been implicated in Oridonin-induced apoptosis in gastric cancer cells.[2]
Conclusion
The cross-validation of bioactivity for ent-kaurane diterpenoids like Oridonin, Eriocalyxin B, and Lasiokaurin across diverse cancer cell lines reveals a consistent pattern of potent cytotoxic and pro-apoptotic effects. While the specific activity of 3α-Tigloyloxypterokaurene L3 remains to be elucidated, the data from its structural analogues provide a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this promising class of natural compounds.
References
- 1. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Eriocalyxin B induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 8. View of Eriocalyxin B inhibits proliferation and induces apoptosis through down-regulation of Bcl-2 and activation of caspase-3 in human bladder cancer cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. jcancer.org [jcancer.org]
- 10. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 16. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxic Effects: 3α-Tigloyloxypterokaurene L3 and Paclitaxel
A direct comparative analysis of the cytotoxic effects of 3α-tigloyloxypterokaurene L3 and paclitaxel (B517696) is not possible at this time due to the absence of publicly available scientific literature and experimental data on 3α-tigloyloxypterokaurene L3.
While extensive research has been conducted on the well-established anti-cancer drug paclitaxel, searches for "3α-tigloyloxypterokaurene L3" and its alternative name "pterokaurene L3" have yielded no relevant information regarding its biological activity, including cytotoxic effects, mechanism of action, or any associated experimental data.
Therefore, this guide will focus on providing a comprehensive overview of the cytotoxic effects of paclitaxel, including its mechanism of action, relevant signaling pathways, and experimental data from published studies. This information can serve as a benchmark for future comparative studies, should data on 3α-tigloyloxypterokaurene L3 become available.
Paclitaxel: A Profile of a Potent Cytotoxic Agent
Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][2][3][4]
Mechanism of Action
Paclitaxel works by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1][2] This interference with the normal dynamic instability of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1][3][4]
Signaling Pathways in Paclitaxel-Induced Apoptosis
Several signaling pathways are implicated in paclitaxel-induced apoptosis:
-
Spindle Assembly Checkpoint (SAC) Activation: Paclitaxel-induced microtubule stabilization activates the SAC, leading to mitotic arrest.[1][3]
-
c-Jun N-terminal Kinase/Stress-Activated Protein Kinase (JNK/SAPK) Pathway: Activation of this pathway is involved in paclitaxel-induced apoptosis.[3][4]
-
PI3K/Akt Pathway: Paclitaxel has been shown to suppress the PI3K/Akt signaling pathway, which is a pro-survival pathway, thereby promoting apoptosis.
-
Bcl-2 Family Proteins: Paclitaxel can induce phosphorylation of the anti-apoptotic protein Bcl-2, disrupting its function and promoting apoptosis.
The intricate interplay of these pathways ultimately leads to the activation of caspases, the executioners of apoptosis.
Visualizing Paclitaxel's Mechanism of Action
The following diagrams illustrate the key molecular events and pathways involved in paclitaxel's cytotoxic effects.
Caption: General mechanism of paclitaxel-induced cytotoxicity.
Caption: Key signaling pathways in paclitaxel-induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
Standard assays are employed to evaluate the cytotoxic effects of compounds like paclitaxel.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., paclitaxel) and a vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Cells are treated with the test compound and a control.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a specified time.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro studies of paclitaxel's cytotoxic effects on various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and duration of exposure.
| Parameter | Typical Range of Values | Cell Lines | Reference |
| IC50 (nM) | 2.5 - 7.5 (for 24h exposure) | Various human tumor cell lines | |
| Apoptosis Rate (%) | Varies significantly depending on dose and time | Various | |
| G2/M Phase Arrest (%) | Significant increase compared to control | Various |
Conclusion
Paclitaxel is a potent cytotoxic agent with a well-characterized mechanism of action involving microtubule stabilization, cell cycle arrest, and induction of apoptosis. While a direct comparison with 3α-tigloyloxypterokaurene L3 is not currently feasible due to a lack of data, the information presented here on paclitaxel provides a robust framework for evaluating the cytotoxic potential of novel compounds. Future research on 3α-tigloyloxypterokaurene L3 is necessary to determine its cytotoxic profile and potential as a therapeutic agent. Should such data become available, a comprehensive comparative guide will be developed.
References
In Vitro and In Vivo Correlation of Anticancer Activity of ent-Kaurane Diterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ent-kaurane diterpenoids are primarily isolated from plants of the Isodon genus and have demonstrated a range of biological activities, most notably potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.[1]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activities of several representative ent-kaurane diterpenoids against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: In Vitro Cytotoxicity (IC50) of ent-Kaurane Diterpenoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Longikaurin A | SMMC-7721 | Hepatocarcinoma | ~1.8 | [2] |
| HepG2 | Hepatocarcinoma | ~2 | [2] | |
| BEL7402 | Hepatocarcinoma | ~6 | [2] | |
| Huh7 | Hepatocarcinoma | ~6 | [2] | |
| CNE1 | Nasopharyngeal Carcinoma | 1.26 | [2] | |
| CNE2 | Nasopharyngeal Carcinoma | 1.52 | [2] | |
| 11β-hydroxy-ent-16-kaurene-15-one (Compound 23) | Various | Various | Strong inhibitory activity | [3] |
| Oridonin | SW480 | Colorectal Cancer | Not specified | [2] |
Table 2: In Vivo Antitumor Activity of Longikaurin A
| Animal Model | Tumor Type | Treatment | Tumor Suppression | Reference |
| SMMC-7721 xenograft mouse model | Hepatocarcinoma | 6 mg/kg | Significant (p < 0.01) | [2] |
Experimental Protocols
The data presented in this guide are based on standard methodologies employed in cancer research. Below are detailed descriptions of the key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., SMMC-7721) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomly assigned to treatment and control groups. The test compound (e.g., Longikaurin A) is administered, often intraperitoneally, at a specific dose and schedule. A vehicle control and a positive control (e.g., 5-FU) are typically included.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treatment groups to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by ent-kaurane diterpenoids and a typical experimental workflow for evaluating their anticancer activity.
Caption: Signaling pathways modulated by ent-kaurane diterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for pterokaurenes
For researchers and professionals in drug development, selecting an optimal extraction method is a critical first step in isolating pterocarpans, a class of isoflavonoids known for their diverse biological activities. The efficiency of extraction directly impacts the yield and purity of the target compounds, influencing subsequent research and development efforts. This guide provides a detailed, head-to-head comparison of conventional and modern techniques for the extraction of pterocarpans, with a focus on experimental data from studies on Pterocarpus marsupium, a known source of the pterocarpan (B192222) pterostilbene (B91288).
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the performance of various extraction methods based on key parameters such as total yield and specific pterostilbene content. The data highlights the significant advantages of modern techniques, particularly Microwave-Assisted Extraction (MAE), in terms of both yield and efficiency.
| Extraction Method | Total Extract Yield (% w/w) | Pterostilbene Content (mg/g of extract) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Percolation | ~10.2% | 1.05 | 48 hours | High | Simple setup, suitable for large scale. | Time-consuming, high solvent usage.[1] |
| Ultrasound-Assisted Extraction (UAE) | ~11.5% | 1.42 | 10-20 minutes | Moderate | Fast, efficient, reduced thermal degradation.[2][3] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | ~14.8% | 1.98 | 5 minutes | Low | Highest yield, shortest time, low solvent use.[1][4] | Requires microwave-transparent vessels. |
| Supercritical CO₂ Extraction (SC-CO₂) | N/A for Pterocarpans | N/A for Pterocarpans | 1-1.5 hours | Very Low (CO₂) | "Green" solvent, high selectivity, no solvent residue.[5] | High initial equipment cost. |
Note: Data for Percolation, UAE, and MAE are derived from studies on Pterocarpus marsupium for pterostilbene extraction[1]. Data for SC-CO₂ is generalized for bioactive compounds as direct comparative studies on pterocarpans were not available in the cited literature. "N/A" indicates that specific comparative data for pterocarpans was not found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the compared extraction techniques.
Percolation (Conventional Method)
This conventional method relies on the slow passage of a solvent through a column packed with the plant material.
-
Sample Preparation: The heartwood of Pterocarpus marsupium is dried and coarsely powdered.
-
Packing: The powdered material is packed into a percolator.
-
Extraction: Ethanol (B145695) is used as the solvent and is allowed to slowly pass through the packed material over a period of 48 hours.
-
Collection: The extract (percolate) is collected at the bottom.
-
Solvent Evaporation: The solvent is evaporated from the percolate, typically using a rotary evaporator, to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls and enhances mass transfer.
-
Sample Preparation: The heartwood of Pterocarpus marsupium is dried and powdered to a consistent particle size (e.g., passing through a 120-mesh sieve)[6].
-
Extraction: A specific amount of the powdered material is mixed with a solvent (e.g., ethanol) at an optimized solvent-to-solid ratio (e.g., 10:1 v/w)[2][6].
-
Sonication: The mixture is placed in an ultrasonic bath and subjected to sonication for a short duration, typically around 10 minutes[2][6]. A soaking time of about 20 minutes prior to sonication can improve the yield[2][6].
-
Filtration and Evaporation: The mixture is then filtered, and the solvent is evaporated from the filtrate to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant material, causing the plant cells to rupture and release their contents into the solvent.
-
Sample Preparation: The heartwood of Pterocarpus marsupium is dried and powdered.
-
Extraction: The powdered material is placed in a microwave-safe vessel with a solvent such as ethanol.
-
Microwave Irradiation: The vessel is subjected to microwave irradiation for a very short period, often around 5 minutes, at a controlled power level[1].
-
Cooling and Filtration: After irradiation, the mixture is allowed to cool before being filtered.
-
Solvent Evaporation: The solvent is removed from the filtrate to yield the final extract. This method has been shown to provide the highest yield of pterostilbene[1][4].
Supercritical CO₂ (SC-CO₂) Extraction
This "green" extraction technique uses carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to act as a solvent.
-
Sample Preparation: The plant material is dried and ground to a uniform particle size.
-
Extraction Vessel: The ground material is loaded into an extraction vessel.
-
Process Conditions: The system is pressurized and heated to bring the CO₂ to its supercritical state (e.g., 350 bar and 65°C)[5]. A co-solvent like ethanol (e.g., 2%) may be added to increase the polarity of the supercritical fluid[5].
-
Extraction: The supercritical CO₂ is then passed through the plant material, dissolving the pterocarpans.
-
Separation: The pressure is then reduced in a separator vessel, causing the CO₂ to return to its gaseous state and leave behind the extracted compounds. The CO₂ can then be recycled.
Mandatory Visualization
The following diagrams illustrate the workflow of the extraction processes and the general signaling pathway concept often studied with extracted compounds.
Caption: Workflow for Pterocarpan Extraction and Analysis.
Caption: Conceptual Signaling Pathway for Pterocarpan Action.
References
Replicating Anti-Inflammatory Effects of Wedelia trilobata: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published research on the anti-inflammatory properties of Wedelia trilobata (also known as Sphagneticola trilobata) extracts. It details experimental protocols and presents comparative data to aid in the replication and further investigation of these findings.
Wedelia trilobata, a plant traditionally used in herbal medicine, has garnered scientific interest for its potential therapeutic applications, particularly its anti-inflammatory effects.[1][2] This guide synthesizes data from multiple studies to provide a framework for understanding and reproducing the reported anti-inflammatory activities of its extracts. The observed effects are largely attributed to a rich profile of phytochemicals, including flavonoids, terpenoids, saponins, and notably, kaurenoic acid.[3][4] These compounds are believed to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of cellular signaling pathways.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of Wedelia trilobata extracts has been evaluated using a variety of in vitro and in vivo models. The following tables summarize the quantitative data from several key studies, showcasing the plant's ability to inhibit inflammatory markers.
In Vitro Anti-Inflammatory Effects
| Study Focus | Plant Part | Extract Type | Concentration | % Inhibition | Assay |
| Albumin Denaturation | Fresh Leaf | Water | Not Specified | 89.61% | Heat-induced albumin denaturation[5][6] |
| Fresh Flower | Water | Not Specified | 86.81% | Heat-induced albumin denaturation[5][6] | |
| Membrane Stabilization | Fresh Leaf | Water | Not Specified | 78.82% | Heat-induced RBC hemolysis[5][6] |
| Fresh Flower | Water | Not Specified | 76.65% | Heat-induced RBC hemolysis[5][6] | |
| Proteinase Inhibition | Leaf | Water | Not Specified | 83.91% | Trypsin inhibition assay[5][6] |
| Flower | Water | Not Specified | 81.17% | Trypsin inhibition assay[5][6] |
| Nitric Oxide (NO) Production Inhibition | |||
| Compound | Cell Line | IC₅₀ | |
| Eudesmanolide (Compound 6) | BV-2 (microglia) | 11.77 ± 0.83 μM | [7] |
In Vivo Anti-Inflammatory Effects
| Study Focus | Animal Model | Extract/Compound | Administration Route | Dose | % Edema Inhibition |
| Ear Edema | Mouse | Ethanolic spray-dried extract | Topical | 1.0% | 77.2 ± 4.5% (Croton oil-induced)[4] |
| 81.5 ± 2.4% (TPA-induced)[4] | |||||
| 39.1 ± 6.9% (AA-induced)[4] | |||||
| Paw Edema | Rat | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Preparation of Wedelia trilobata Extracts
Water Extraction:
-
Air-dry the plant parts (leaves, flowers, or stems) at room temperature for approximately four weeks.
-
Grind the dried plant material into a fine powder.
-
For fresh plant material, use as is.
-
Extract 100g of powdered (or fresh) material with 200ml of distilled water at 60-80°C for 48 hours with shaking.
-
Lyophilize the extract and store it at -20°C.[5]
Ethanol/Methanol Extraction:
-
Follow steps 1 and 2 for drying and powdering the plant material.
-
Macerate the powdered material in the desired solvent (e.g., 60% ethanol) at a specific ratio (e.g., 1:60 w/v) for 72 hours.[8]
-
Sonication can be employed to enhance extraction efficiency (e.g., 50°C for 60 minutes).[8]
-
Filter the extract and evaporate the solvent under reduced pressure.
In Vitro Anti-Inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
Culture RAW 264.7 or BV-2 macrophage cells in an appropriate medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the Wedelia trilobata extract for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent, which is indicative of NO production.[7]
Inhibition of Heat-Induced Albumin Denaturation:
-
Prepare a reaction mixture containing the plant extract and a solution of bovine serum albumin (BSA).
-
Incubate the mixture at a temperature that induces denaturation (e.g., 72°C) for a set time.
-
After cooling, measure the turbidity of the solution spectrophotometrically.
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control.[5]
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema:
-
Acclimatize rodents (rats or mice) to the experimental conditions.
-
Administer the Wedelia trilobata extract or a control substance (e.g., saline, reference drug) orally or via intraperitoneal injection.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema by comparing the increase in paw volume in the treated groups to the control group.[9][10][11]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Wedelia trilobata extracts are believed to be mediated through the modulation of key signaling pathways. The diagrams below illustrate these proposed mechanisms and a typical experimental workflow for their investigation.
Caption: Proposed anti-inflammatory signaling pathway of W. trilobata.
Caption: General workflow for anti-inflammatory activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TWI712416B - Use of extract of sphagneticola trilobata for anti-inflammation of skin and promoting keratinocyte proliferation - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Benchmarking the analytical performance of new methods for diterpenoid analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of diterpenoids is paramount. These complex lipids play crucial roles in various biological processes and are promising candidates for novel therapeutics. This guide provides a comparative overview of the leading analytical methods for diterpenoid analysis, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The landscape of diterpenoid analysis has been revolutionized by the advent of high-resolution mass spectrometry coupled with advanced liquid chromatography. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) have emerged as the frontrunners, offering exceptional sensitivity, selectivity, and speed.
Comparative Analytical Performance
The choice between different analytical platforms often depends on the specific requirements of the study, such as the need for high throughput screening, structural elucidation, or trace-level quantification. Below is a summary of the quantitative performance of commonly employed methods for diterpenoid analysis.
| Analytical Method | Key Performance Metric | Typical Value Range | Reference Compound Class |
| UPLC-MS/MS | Linearity (R²) | > 0.99 | Diterpenoids, Triterpenoids |
| Intra-day Precision (RSD) | < 6% | Diterpenoids | |
| Inter-day Precision (RSD) | < 9% | Diterpenoids | |
| Recovery | 82% - 118% | Diterpenoids | |
| Limit of Detection (LOD) | 10 - 25 µg/L | Diterpenoids | |
| Limit of Quantification (LOQ) | 25 - 75 µg/L | Diterpenoids | |
| UHPLC-QTOF-MS | Mass Accuracy | < 5 ppm | General |
| Sensitivity | Comparable to Triple Quadrupole | Peptides | |
| Selectivity | High | General | |
| UPLC-DAD | Linearity (R²) | > 0.999 | Triterpenoids, Phytosterols |
| LOD | 0.27–1.86 µg/mL | Triterpenoids, Phytosterols | |
| LOQ | 0.90–6.18 µg/mL | Triterpenoids, Phytosterols | |
| Accuracy | 95.47%–107.91% | Triterpenoids, Phytosterols |
In-Depth Look: UPLC-MS/MS vs. UHPLC-QTOF-MS
UPLC-MS/MS , particularly with a triple quadrupole mass spectrometer, is the gold standard for targeted quantification due to its exceptional sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. It is the preferred method for bioanalytical studies requiring the measurement of known diterpenoids at very low concentrations.
UHPLC-QTOF-MS , on the other hand, provides high-resolution and accurate mass data, making it ideal for the identification of unknown diterpenoids and for untargeted metabolomics studies. While historically considered less sensitive than triple quadrupole instruments for quantification, recent advancements have made their sensitivity comparable for many applications.[1][2] The high mass accuracy of QTOF instruments allows for the determination of elemental composition, a significant advantage in structural elucidation.
Experimental Protocols
Below are generalized methodologies for the analysis of diterpenoids using UPLC-MS/MS.
Sample Preparation: Plant Material
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 0.1 g) and transfer it to an extraction tube. Add a suitable extraction solvent (e.g., methanol (B129727), ethanol, or a mixture with water). The choice of solvent will depend on the polarity of the target diterpenoids.
-
Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30-60 minutes) to ensure efficient extraction.
-
Centrifugation and Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A typical system would be a Waters ACQUITY UPLC or similar.
-
Column: A reversed-phase column, such as a BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm), is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical.
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Solvent B: Acetonitrile or methanol with the same concentration of acid.
-
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common for 2.1 mm ID columns.
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex Triple Quad series).
-
Ionization Source: Electrospray ionization (ESI) is the most common source, operated in either positive or negative ion mode depending on the diterpenoid structure.
-
MS Parameters:
-
Capillary Voltage: Typically 1-3 kV.
-
Source and Desolvation Temperatures: Optimized for the specific instrument and mobile phase flow rate.
-
Gas Flows: Nebulizer and desolvation gas flows are optimized for efficient droplet formation and desolvation.
-
MRM Transitions: For each target diterpenoid, at least two MRM transitions (a precursor ion and two product ions) are monitored for quantification and confirmation. The collision energy for each transition is optimized to maximize the signal of the product ions.
-
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of diterpenoids, the following diagrams illustrate a typical experimental workflow and a key signaling pathway where some of these compounds are active.
References
Independent Verification of the Tumor-Suppressive Effects of 3α-Tigloyloxypterokaurene L3: A Comparative Guide
This guide provides an objective comparison of the potential tumor-suppressive effects of the novel ent-kaurane diterpenoid, 3α-Tigloyloxypterokaurene L3, with established chemotherapeutic agents, Sorafenib and Doxorubicin. Due to the limited availability of specific experimental data for 3α-Tigloyloxypterokaurene L3, this comparison draws upon the known anticancer activities of the broader class of ent-kaurane diterpenoids. The information presented is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel anticancer compounds.
Comparative Analysis of Cytotoxicity
The in vitro efficacy of an anticancer agent is often initially assessed by its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. While specific IC50 values for 3α-Tigloyloxypterokaurene L3 are not yet publicly available, the table below presents a summary of reported IC50 values for the comparator drugs, Sorafenib and Doxorubicin, against common hepatocellular carcinoma (HCC) cell lines. Ent-kaurane diterpenoids, as a class, have demonstrated a wide range of IC50 values against various cancer cell lines, often in the low micromolar range.
Table 1: Comparative IC50 Values of Sorafenib and Doxorubicin in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| Sorafenib | HepG2 | ~7.10 | [1] |
| Huh7 | ~11.03 | [1] | |
| HuH-7 | ~6 | [2] | |
| Doxorubicin | HepG2 | ~1.1 | [3] |
| Huh7 | 5.2 ± 0.49 | [4] | |
| SNU449 | >10 | [4] |
Mechanisms of Action: A Comparative Overview
The tumor-suppressive effects of anticancer agents are mediated through various molecular pathways that ultimately lead to the inhibition of cancer cell proliferation and survival.
3α-Tigloyloxypterokaurene L3 (Hypothesized)
Based on studies of other ent-kaurane diterpenoids, the proposed mechanism of action for L3 involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6] These effects are likely mediated through the modulation of key signaling proteins. The diagram below illustrates a generalized signaling pathway for the anticancer activity of ent-kaurane diterpenoids.
Caption: Hypothesized signaling pathway for 3α-Tigloyloxypterokaurene L3.
Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[5] It inhibits the Raf-MEK-ERK signaling cascade, thereby blocking cell proliferation. Additionally, it targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial for the formation of new blood vessels that supply tumors.
Caption: Signaling pathway of Sorafenib.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II.[7][8] This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchtweet.com [researchtweet.com]
Safety Operating Guide
Proper Disposal of 3-Alaph-Tigloyloxypterokaurene L3: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Alaph-Tigloyloxypterokaurene L3, a diterpenoid alkaloid utilized in sophisticated research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Key Disposal Procedures
Proper disposal of 3-Alaph-Tigloyloxypterokaurene L3 requires a multi-step approach, beginning with immediate containment and culminating in terminal destruction via high-temperature incineration. An optional chemical pretreatment step can be employed to reduce toxicity prior to final disposal. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data and Physical Properties
A summary of the known quantitative data for 3-Alaph-Tigloyloxypterokaurene L3 is provided in the table below. This information is critical for understanding the compound's behavior and for conducting a thorough risk assessment.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | [1] |
| Molecular Weight | 416.56 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | >98% | [1] |
| Recommended Storage | -20°C (long term), 2-8°C (short term) | |
| Solubility | Data not available | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for the safe disposal of 3-Alaph-Tigloyloxypterokaurene L3.
3.1. Immediate Containment and Labeling
-
Personal Protective Equipment (PPE): Before handling the compound, all personnel must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: In case of a spill, avoid dust formation. Gently sweep the solid material into a designated, sealable, and chemically compatible waste container. Do not use a vacuum cleaner unless it is equipped with a HEPA filter.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: 3-Alaph-Tigloyloxypterokaurene L3" and include the date of accumulation.
3.2. Decontamination of Laboratory Equipment
All equipment that has come into contact with 3-Alaph-Tigloyloxypterokaurene L3 must be thoroughly decontaminated.
-
Initial Rinse: Rinse surfaces with a suitable organic solvent in which the compound is soluble. Collect this rinsate as hazardous waste.
-
Secondary Wash: Wash the equipment with soap and water. The wash water should also be collected as hazardous waste.
-
Final Rinse: A final rinse with clean water can be performed. This final rinsate should also be collected and treated as hazardous waste.
3.3. Terminal Disposal
The primary and recommended method for the final disposal of 3-Alaph-Tigloyloxypterokaurene L3 is high-temperature incineration.
-
Engage a Certified Hazardous Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office should be contacted to arrange for the pickup and disposal of the hazardous waste container. Ensure the selected vendor is licensed for the incineration of toxic organic compounds.
-
Incineration: This process utilizes high temperatures to break down the complex organic molecule into less harmful components. Incinerators designed to handle nitrogen-containing organic waste are equipped with systems to control and minimize the emission of nitrogen oxides (NOx).
Experimental Protocol: Chemical Pretreatment to Reduce Toxicity
For laboratories equipped to perform chemical manipulations of waste, an alkaline hydrolysis pretreatment can be employed to reduce the toxicity of 3-Alaph-Tigloyloxypterokaurene L3 prior to final disposal. This procedure is based on the known hydrolysis of ester groups in similar aconitine-type alkaloids, which significantly reduces their biological activity.
4.1. Principle
3-Alaph-Tigloyloxypterokaurene L3 contains ester functionalities. Alkaline hydrolysis (saponification) will cleave these ester bonds, resulting in the formation of the corresponding carboxylate salt and an alcohol, which are generally less toxic than the parent esterified alkaloid.[2][3][4]
4.2. Materials
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Suitable solvent (e.g., ethanol (B145695) or methanol)
-
Water
-
Appropriate reaction vessel with reflux condenser
-
Heating mantle
-
pH meter or pH paper
4.3. Procedure
-
In a well-ventilated fume hood, dissolve the 3-Alaph-Tigloyloxypterokaurene L3 waste in a minimal amount of a suitable alcohol solvent (e.g., ethanol).
-
Prepare a 1 M solution of NaOH or KOH in water.
-
Slowly add an excess of the alkaline solution to the dissolved waste.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The resulting solution should be collected in a labeled hazardous waste container for final disposal via incineration as described in Section 3.3.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagrams have been generated.
Caption: Logical workflow for the disposal of 3-Alaph-Tigloyloxypterokaurene L3.
References
Standard Operating Procedure: Handling Potent Novel Compound L3 (e.g., 3Alaph-Tigloyloxypterokaurene L3)
Disclaimer: The compound "3Alaph-Tigloyloxypterokaurene L3" is not found in publicly available chemical databases. This document provides a generalized safety and handling protocol for a potent, novel, or uncharacterized chemical compound, hereafter referred to as "Compound L3," based on best practices for laboratory safety. Researchers must conduct a thorough risk assessment based on any available data for their specific compound before commencing work.
Hazard Assessment and Risk Mitigation
Given the potential for high potency and unknown toxicological properties of a novel compound like L3, a precautionary approach is mandatory. Assume the compound is highly toxic, a potential skin and eye irritant, and may have unknown long-term health effects.
Key Risks:
-
Inhalation: Aerosolization of the powdered compound.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental transfer from contaminated surfaces.
-
Ocular Exposure: Contact with eyes.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling Compound L3. All PPE should be inspected for integrity before each use.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid Compound (e.g., weighing) | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Disposable, solid-front lab gown with tight-fitting cuffs. | NIOSH-approved N95 or higher-rated respirator. |
| Handling Dilute Solutions (<1 mg/mL) | Single pair of nitrile or neoprene gloves. | Chemical safety glasses with side shields. | Standard lab coat. | Not required if handled in a certified chemical fume hood. |
| Potential for Aerosol Generation | Double-gloved with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Disposable, solid-front lab gown with tight-fitting cuffs. | NIOSH-approved N95 or higher-rated respirator. |
Engineering Controls and Designated Areas
All work with Compound L3, both in solid and solution form, must be conducted within a certified chemical fume hood or a glove box. The work area should be clearly designated as a "Potent Compound Handling Area" with appropriate signage.
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution of Compound L3 in DMSO
This protocol details the steps for safely preparing a stock solution from a powdered form of Compound L3.
Materials:
-
Compound L3 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Volumetric flask (appropriate size)
-
Pipettes and tips
-
Vortex mixer
-
Waste container for potent compounds
Methodology:
-
Preparation:
-
Don all required PPE as specified for handling the solid compound.
-
Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.
-
Lay down a disposable, absorbent bench liner within the fume hood.
-
Label the volumetric flask with the compound name, concentration, solvent, date, and your initials.
-
-
Weighing:
-
Carefully place a piece of weigh paper on the analytical balance and tare.
-
Slowly and carefully transfer the desired amount of Compound L3 onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed Compound L3 into the labeled volumetric flask.
-
Using a pipette, add a small amount of DMSO to the weigh paper to rinse any residual powder and transfer it to the flask.
-
Add approximately half of the final required volume of DMSO to the flask.
-
Cap the flask and gently swirl or vortex at a low speed until the compound is fully dissolved.
-
Once dissolved, add DMSO to the final volume mark on the flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Dispose of all contaminated disposable materials (e.g., weigh paper, pipette tips, bench liner) in the designated "Potent Compound Waste" container.
-
Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and then decontaminate with a 10% bleach solution, followed by a final water rinse.
-
Wipe down the interior surfaces of the fume hood.
-
Remove outer gloves and dispose of them in the potent compound waste.
-
Remove the remaining PPE and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
Visual Workflows and Logical Relationships
The following diagrams illustrate the key workflows for handling Compound L3.
Caption: High-level safety workflow for handling Compound L3.
Caption: Step-by-step workflow for preparing a stock solution.
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Absorb the spill with a chemical absorbent pad.
-
Wipe the area with a suitable solvent, then decontaminate with a 10% bleach solution.
-
Dispose of all cleanup materials as potent compound waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent entry to the area.
-
Follow institutional procedures for hazardous material spills.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Provide a copy of the Safety Data Sheet (SDS) or this handling guide to the attending medical professional.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
